molecular formula C6H7FN2 B591758 (5-Fluoropyridin-2-yl)methanamine CAS No. 561297-96-9

(5-Fluoropyridin-2-yl)methanamine

Cat. No.: B591758
CAS No.: 561297-96-9
M. Wt: 126.134
InChI Key: OALKYGZLLCDVEN-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-2-yl)methanamine (CAS 561297-96-9) is a fluorinated pyridine derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research . Its molecular formula is C6H7FN2, and it features an aminomethyl group at the 2-position of the pyridine ring and a fluorine atom at the 5-position, making it a valuable scaffold for the synthesis of more complex molecules . This compound is recognized as a key intermediate in the preparation of pyridin-2-yl-methylamine derivatives, which have been investigated for their potential application as medicines . Researchers utilize this chemical in drug discovery programs, particularly for constructing candidate molecules that are explored for various therapeutic targets. The compound is typically supplied with a high purity level of 97% or greater . It is supplied as a solid and requires proper storage at 2-8°C, protected from light, to maintain its stability and longevity . Handling should be performed with care; the compound may cause skin and eye irritation and specific hazard statements include H315, H319, and H335 . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-fluoropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALKYGZLLCDVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663732
Record name 1-(5-Fluoropyridin-2-yl)methanamine
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561297-96-9
Record name 5-Fluoro-2-pyridinemethanamine
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Record name 1-(5-Fluoropyridin-2-yl)methanamine
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Record name (5-fluoropyridin-2-yl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and basicity, thereby enhancing its potential as a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, and safety information, to support its application in research and development. The strategic placement of the fluorine atom and the aminomethyl group makes this compound a versatile building block for creating diverse molecular architectures with potential biological activities.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

PropertyValueSource
Molecular Formula C₆H₇FN₂[3]
Molecular Weight 126.13 g/mol [3]
CAS Number 561297-96-9[3]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
pKa (Predicted) 7.21 ± 0.29
LogP (Computed) -0.2[3]

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene and amine protons of the aminomethyl group. The fluorine atom will cause characteristic splitting of adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

3.2. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the aminomethyl group and cleavage of the pyridine ring.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a potential synthetic route can be conceptualized based on established methodologies for analogous compounds.

A plausible approach involves the reduction of 5-fluoropicolinonitrile. This common precursor can be reduced to the corresponding amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Logical Workflow for a Potential Synthesis:

G cluster_start Starting Material cluster_process Process cluster_reagent Reagents cluster_product Final Product 5-Fluoropicolinonitrile 5-Fluoropicolinonitrile Reduction Reduction 5-Fluoropicolinonitrile->Reduction This compound This compound Reduction->this compound LiAlH4 or H2/Catalyst LiAlH4 or H2/Catalyst LiAlH4 or H2/Catalyst->Reduction

Caption: A potential synthetic pathway to this compound.

The reactivity of this compound is characterized by the nucleophilicity of the primary amine and the electronic properties of the fluorinated pyridine ring. The amino group can readily undergo reactions such as acylation, alkylation, and Schiff base formation. The pyridine nitrogen provides a site for protonation and coordination to metal centers. The fluorine atom, being electron-withdrawing, influences the reactivity of the pyridine ring towards electrophilic and nucleophilic substitution reactions.[4]

Biological Activity and Drug Development Potential

The incorporation of fluorine into pyridine-containing molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2][5] While specific biological data for this compound is not extensively documented, the broader class of fluorinated pyridine derivatives has shown a wide range of biological activities, including applications as antimalarials and agents with antiproliferative effects.[6][7]

The structure-activity relationship (SAR) studies of related 2-aminomethylpyridine derivatives suggest that modifications to the amino group and the pyridine core can significantly impact biological activity.[6] Therefore, this compound represents a valuable starting point for the design and synthesis of novel compounds with therapeutic potential.

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of pyridine-based structures in kinase inhibitors, it is plausible that derivatives of this compound could interact with various protein kinases involved in cell signaling pathways.

G cluster_compound Compound cluster_target Potential Target cluster_pathway Cellular Pathway cluster_response Biological Response FPMA_Derivative This compound Derivative Protein_Kinase Protein Kinase FPMA_Derivative->Protein_Kinase Inhibition Signaling_Cascade Signaling Cascade Protein_Kinase->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response Regulation

Caption: Hypothetical interaction with a protein kinase signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage and may cause respiratory irritation.[3]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For a comprehensive list of precautionary statements, refer to the supplier's safety data sheet (SDS).

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While there is a need for more comprehensive experimental data on its physical and chemical properties, the available information, combined with an understanding of related fluorinated pyridines, provides a solid foundation for its use in research. Further investigation into its biological activities and the development of detailed synthetic protocols will undoubtedly expand its utility and impact in the scientific community.

References

An In-depth Technical Guide to (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of (5-Fluoropyridin-2-yl)methanamine. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the presence of the fluoropyridine motif, which is a key pharmacophore in numerous bioactive molecules.

Molecular Structure and Identifiers

This compound is a substituted pyridine derivative characterized by a fluorine atom at the 5-position and an aminomethyl group at the 2-position of the pyridine ring.

Table 1: Chemical Identifiers and Structural Information [1]

IdentifierValue
IUPAC Name This compound
CAS Number 561297-96-9
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Canonical SMILES C1=CC(=NC=C1F)CN
InChI InChI=1S/C6H7FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2
InChIKey OALKYGZLLCDVEN-UHFFFAOYSA-N

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The following data are primarily computed properties sourced from comprehensive chemical databases.[1]

Table 2: Physicochemical Properties [1]

PropertyValue
Exact Mass 126.05932639 Da
Topological Polar Surface Area 38.9 Ų
Complexity 87.1
XLogP3 -0.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Synthesis and Reactivity

This compound is not commonly available from major suppliers as a stock chemical and is typically synthesized for specific research needs. A prevalent and logical synthetic route is the chemical reduction of the corresponding nitrile, 5-Fluoro-2-pyridinecarbonitrile, which is a commercially available starting material.[2]

Common reduction methods for converting aromatic nitriles to benzylamines include catalytic hydrogenation (e.g., H₂ over Palladium on carbon or Raney Nickel) or chemical reduction using metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with a catalyst.

G cluster_start Starting Material cluster_reagents Reaction cluster_product Final Product start 5-Fluoro-2-pyridinecarbonitrile reagents Reducing Agent (e.g., LiAlH₄ in THF or H₂/Pd-C) start->reagents Step 1: Reduction product This compound reagents->product Step 2: Workup & Purification

Figure 1. Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol (Representative)

The following is a representative protocol for the reduction of a cyanopyridine to its corresponding aminomethylpyridine using lithium aluminum hydride. Note: This procedure is adapted from standard organic chemistry methods and should be performed with appropriate safety precautions in a controlled laboratory environment.

Objective: To synthesize this compound via the reduction of 5-Fluoro-2-pyridinecarbonitrile.

Materials:

  • 5-Fluoro-2-pyridinecarbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF in the reaction flask and cool the mixture to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve 5-Fluoro-2-pyridinecarbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). A granular precipitate should form.

  • Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF or EtOAc. Combine the filtrate and the washings.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in DCM or EtOAc and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude this compound by silica gel column chromatography or vacuum distillation to obtain the final product.

Spectroscopic Characterization (Predicted)

While dedicated, published spectra for this compound are not widely available, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)Key Features and Couplings
¹H NMR ~8.3 (d)H6 proton, doublet due to coupling with H4.
~7.6 (td)H4 proton, triplet of doublets due to coupling with H3 and F.
~7.4 (dd)H3 proton, doublet of doublets due to coupling with H4.
~3.9 (s)CH₂ (aminomethyl) protons, singlet.
~1.8 (s, broad)NH₂ protons, broad singlet, exchangeable with D₂O.
¹³C NMR ~163 (d)C2 carbon, doublet due to C-F coupling.
~157 (d)C5 carbon, large doublet due to direct C-F coupling.
~148 (d)C6 carbon, small doublet due to C-F coupling.
~136 (d)C4 carbon, doublet due to C-F coupling.
~122 (d)C3 carbon, doublet due to C-F coupling.
~48CH₂ (aminomethyl) carbon.
¹⁹F NMR -120 to -145A single resonance, likely a triplet of doublets due to coupling with H4 and H6.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic C-F bond.

  • N-H stretch: A medium to weak doublet in the range of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the CH₂ group.

  • N-H bend (scissoring): A medium to strong band around 1600-1650 cm⁻¹.

  • C=C and C=N stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-F stretch: A strong, characteristic band in the 1200-1250 cm⁻¹ region.

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 126. A prominent fragment would likely be the loss of the amino group (M-16), resulting in a peak at m/z 110. The pyridyl-CH₂⁺ fragment (m/z 110) would be a major ion.

Biological and Chemical Significance

Fluorine-containing pyridine derivatives are a cornerstone of modern drug discovery. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a versatile intermediate, providing a reactive primary amine handle for coupling reactions (e.g., amide bond formation, reductive amination) to build more complex molecular architectures. It is a key building block for synthesizing inhibitors, agonists, or antagonists for various biological targets.

Safety and Handling

This compound is classified as a hazardous substance.[1]

  • GHS Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-Depth Technical Guide to the Synthesis of (5-Fluoropyridin-2-yl)methanamine from 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthetic pathway for the preparation of (5-Fluoropyridin-2-yl)methanamine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-amino-5-fluoropyridine. The synthesis involves a Sandmeyer-type cyanation followed by the reduction of the resulting nitrile. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and a summary of quantitative data.

Synthetic Strategy Overview

The conversion of 2-amino-5-fluoropyridine to this compound is achieved through a two-step process:

  • Step 1: Diazotization and Cyanation (Sandmeyer Reaction): The amino group of 2-amino-5-fluoropyridine is first converted into a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction, where the diazonium group is displaced by a cyanide group, yielding 2-cyano-5-fluoropyridine.

  • Step 2: Reduction of the Cyano Group: The nitrile functional group of 2-cyano-5-fluoropyridine is subsequently reduced to a primary amine, affording the target compound, this compound. This reduction can be effectively carried out using catalytic hydrogenation or a chemical reducing agent.

Synthesis_Pathway Start 2-Amino-5-fluoropyridine Intermediate 2-Cyano-5-fluoropyridine Start->Intermediate Step 1: Sandmeyer Reaction Product This compound Intermediate->Product Step 2: Reduction

Figure 1: Overall synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-5-fluoropyridine via Sandmeyer-Type Reaction

This procedure details the conversion of the amino group to a cyano group. While a direct Sandmeyer reaction using copper(I) cyanide is a standard approach, a reliable two-step diazotization-fluorodediazoniation-cyanation sequence is presented here based on available literature for a closely related substrate. This method avoids the direct handling of large quantities of toxic cyanide salts in the diazotization step.

2.1.1. Formation of the Diazonium Tetrafluoroborate Salt

This initial part of the procedure involves the formation of a stable diazonium salt.

Materials:

  • 2-Amino-5-fluoropyridine

  • 40% Fluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Ice

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 175 mL of 40% (1.05 mol) fluoroboric acid.

  • With stirring, add 38.6 g (0.3 mol) of 2-amino-5-fluoropyridine in portions.

  • Cool the resulting mixture in an ice-salt bath to a temperature between -10 °C and -5 °C.

  • Slowly add a saturated aqueous solution of 21.6 g (0.315 mol) of sodium nitrite via the dropping funnel, ensuring the temperature is maintained between -10 °C and -5 °C.

  • After the addition is complete, continue stirring the mixture for 1 hour at the same temperature. A white solid precipitate of the diazonium salt will form.

  • For complete precipitation, store the reaction mixture in a refrigerator overnight.

  • Collect the precipitated diazonium salt by vacuum filtration.

  • Wash the solid with cold anhydrous ether and then cold anhydrous ethanol until it is nearly colorless.

  • Dry the diazonium salt in a vacuum oven to a constant weight.

2.1.2. Thermal Decomposition and Cyanation

The isolated diazonium salt is then converted to the nitrile.

Materials:

  • 2-((5-Fluoropyridin-2-yl)diazenyl)pyridin-2-amine tetrafluoroborate (from previous step)

  • Petroleum ether

  • Ammonia water

  • Anhydrous sodium carbonate

Procedure:

  • In a four-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of petroleum ether.

  • Add the dried diazonium salt in multiple portions.

  • Slowly heat the flask to 80 °C and maintain it at reflux for approximately 30 minutes. The diazonium salt will decompose, releasing nitrogen gas and boron trifluoride (white smoke).

  • Continue refluxing for an additional 30 minutes to ensure complete decomposition.

  • Cool the reaction mixture and adjust the pH to approximately 7 with ammonia water.

  • Separate the organic layer. The aqueous layer can be heated to 80 °C to decompose any remaining diazonium salt, neutralized with anhydrous sodium carbonate, and then subjected to steam distillation to recover any additional product.

  • Combine the organic layers and the distilled organic phase. The resulting product is 2-cyano-5-fluoropyridine. Further purification can be achieved by distillation or chromatography if necessary. A reported yield for a similar process is 64%.[1]

Table 1: Summary of Quantitative Data for Step 1

ParameterValue
Starting Material2-Amino-5-fluoropyridine
Intermediate2-Cyano-5-fluoropyridine
Key ReagentsHBF₄, NaNO₂
Reaction Temperature-10 to -5 °C (Diazotization), 80 °C (Decomposition)
Reported Yield (similar process)64%
Step 2: Synthesis of this compound by Reduction of 2-Cyano-5-fluoropyridine

Two effective methods for the reduction of the cyano group are presented below: catalytic hydrogenation and chemical reduction with lithium aluminum hydride.

2.2.1. Method A: Catalytic Hydrogenation using Raney® Nickel

This method utilizes a heterogeneous catalyst and hydrogen gas for the reduction.

Materials:

  • 2-Cyano-5-fluoropyridine

  • Raney® Nickel (activated)

  • Methanol or Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

Procedure:

  • Prepare a slurry of Raney® Nickel in methanol or ethanol in a hydrogenation vessel.

  • Add a solution of 2-cyano-5-fluoropyridine in the same solvent to the vessel. The addition of ammonia can help to minimize the formation of secondary amine byproducts.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques such as TLC or GC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

2.2.2. Method B: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This method employs a powerful chemical reducing agent.

Materials:

  • 2-Cyano-5-fluoropyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a suspension of LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-cyano-5-fluoropyridine in the same anhydrous solvent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the dried solution under reduced pressure to yield the crude this compound.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Table 2: Summary of Quantitative Data for Step 2

ParameterMethod A: Catalytic HydrogenationMethod B: Chemical Reduction
Starting Material2-Cyano-5-fluoropyridine2-Cyano-5-fluoropyridine
ProductThis compoundThis compound
Key Reagents/CatalystRaney® Nickel, H₂LiAlH₄
Typical SolventMethanol or EthanolAnhydrous Diethyl Ether or THF
Reaction Temperature50-80 °CReflux
Pressure (Method A)50-100 psiN/A
YieldTypically high (>80%)Typically high (>80%)

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis, from starting material to the final purified product.

Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Reduction A 2-Amino-5-fluoropyridine B Diazotization (HBF₄, NaNO₂, -10 to -5 °C) A->B C Diazonium Salt Isolation B->C D Thermal Decomposition (80 °C) C->D E 2-Cyano-5-fluoropyridine (Crude) D->E F Purification (Distillation/Chromatography) E->F G 2-Cyano-5-fluoropyridine (Pure) F->G H 2-Cyano-5-fluoropyridine (Pure) I Reduction (e.g., Raney Ni/H₂ or LiAlH₄) H->I J This compound (Crude) I->J K Work-up & Purification (Distillation/Chromatography) J->K L This compound (Pure) K->L

Figure 2: Detailed experimental workflow.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 2-amino-5-fluoropyridine. The choice between catalytic hydrogenation and chemical reduction for the second step will depend on the available equipment and the desired scale of the reaction. Both methods are known to provide high yields of the target compound. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the final product in high purity, suitable for applications in drug discovery and development.

References

In-Depth Technical Guide: (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Fluoropyridin-2-yl)methanamine, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its IUPAC name and synonyms, and presents available data on its physicochemical properties. Furthermore, it outlines a synthetic protocol for a closely related precursor and discusses the broader context of fluorinated pyridines in pharmaceutical research.

Chemical Identity and Properties

This compound is a substituted pyridine ring with a fluoromethylamine group. Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-FLUORO-2-PYRIDINEMETHANAMINE, 2-(Aminomethyl)-5-fluoropyridine, (5-fluoro-2-pyridyl)methanamine[1]
CAS Number 561297-96-9[1]
Molecular Formula C₆H₇FN₂[1]
Molecular Weight 126.13 g/mol [1]
Appearance Solid[1]
Purity 97%

Synthesis and Experimental Protocols

Synthesis of 2-Amino-5-fluoropyridine

A prevalent method for the synthesis of 2-amino-5-fluoropyridine involves a multi-step process starting from 2-aminopyridine. The key transformation is the introduction of the fluorine atom via a diazotization-fluorination reaction (Balz-Schiemann reaction).

Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine

This protocol is adapted from literature procedures for the synthesis of 2-amino-5-fluoropyridine.

  • Step 1: Acetylation of 2-aminopyridine: 2-aminopyridine is reacted with acetic anhydride to protect the amino group.

  • Step 2: Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position of the pyridine ring.

  • Step 3: Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst.

  • Step 4: Diazotization: The resulting 2-acetamido-5-aminopyridine is treated with a nitrite source in the presence of a fluorine-containing acid (e.g., fluoroboric acid) to form a diazonium salt.

  • Step 5: Fluorination (Balz-Schiemann Reaction): The diazonium salt is then heated, leading to the replacement of the diazonium group with a fluorine atom.

  • Step 6: Hydrolysis: The acetyl protecting group is removed by hydrolysis to yield the final product, 2-amino-5-fluoropyridine.

Logical Workflow for the Synthesis of 2-Amino-5-fluoropyridine

G A 2-Aminopyridine B Acetylation (Acetic Anhydride) A->B C 2-Acetamidopyridine B->C D Nitration (HNO3/H2SO4) C->D E 2-Acetamido-5-nitropyridine D->E F Reduction (H2/Pd) E->F G 2-Acetamido-5-aminopyridine F->G H Diazotization (NaNO2/HBF4) G->H I Diazonium Salt Intermediate H->I J Fluorination (Heat) I->J K 2-Acetamido-5-fluoropyridine J->K L Hydrolysis K->L M 2-Amino-5-fluoropyridine L->M

Caption: Synthesis workflow for 2-amino-5-fluoropyridine.

Role in Drug Discovery and Potential Applications

Fluorine-containing compounds are of significant interest in drug discovery due to the unique properties that the fluorine atom imparts to a molecule. The introduction of fluorine can influence a compound's metabolic stability, bioavailability, and binding affinity to biological targets.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amine derivatives, which have shown anti-mycobacterial activity.

G cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Biological Evaluation cluster_3 Lead Optimization A This compound B Synthesis of Derivatives A->B Starting Material C Screening for Biological Activity (e.g., Antimicrobial, Anticancer) B->C Generates Library D Identification of Lead Compounds C->D Identifies Hits E Further Medicinal Chemistry Efforts D->E Refinement

References

Spectroscopic Characterization of (5-Fluoropyridin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

(5-Fluoropyridin-2-yl)methanamine, with the molecular formula C₆H₇FN₂, is a substituted pyridine ring bearing a fluoromethylamine group. The presence of the fluorine atom and the pyridine nitrogen significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

PropertyValueSource
Molecular Formula C₆H₇FN₂PubChem[1]
Molecular Weight 126.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 561297-96-9PubChem[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation principles and by analogy to closely related structures such as 2-amino-5-fluoropyridine and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The expected ¹H NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group. The coupling constants (J) will be indicative of the through-bond interactions between neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HH-6
~7.5td1HH-4
~7.3dd1HH-3
~3.9s2H-CH₂NH₂
~1.5-2.5 (broad)s2H-CH₂NH₂

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will be characterized by signals for the five carbons of the pyridine ring and one aliphatic carbon. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JC-F).

Chemical Shift (δ, ppm)Assignment
~160 (d, ¹JC-F ≈ 240 Hz)C-5
~155C-2
~140 (d, ³JC-F ≈ 10 Hz)C-6
~125 (d, ²JC-F ≈ 20 Hz)C-4
~122 (d, ⁴JC-F ≈ 5 Hz)C-3
~45-CH₂NH₂

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretching (amine)
3000-3100MediumC-H stretching (aromatic)
2850-2960MediumC-H stretching (aliphatic)
~1600StrongC=N and C=C stretching (pyridine ring)
~1500StrongC=C stretching (pyridine ring)
1200-1300StrongC-F stretching
1000-1200StrongC-N stretching
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
126Molecular ion [M]⁺
110[M - NH₂]⁺
99[M - HCN]⁺
79[C₅H₄F]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 300-500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition (ESI-MS Example):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Workflow and Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While direct experimental data is currently limited, the predicted data and generalized experimental protocols offered herein serve as a valuable resource for researchers working with this and related fluoropyridine compounds. The application of these spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of novel chemical entities in the drug discovery and development pipeline.

References

Technical Guide: Safety and Handling of (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on available data and general safety principles for handling hazardous chemicals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) specific to this compound. Always consult the most current SDS from your supplier and adhere to all institutional and regulatory safety protocols.

Introduction

(5-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound.

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[1] The primary hazards are associated with its corrosive and irritant properties.

Table 1: GHS Classification for this compound [1]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

  • Corrosion: (GHS05)

  • Health Hazard/Hazardous to the Ozone Layer: (GHS07) - for respiratory irritation

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes available computed data.

Table 2: Physical and Chemical Properties of this compound [1]

PropertyValue
Molecular FormulaC6H7FN2
Molecular Weight126.13 g/mol
AppearanceNot specified (likely a liquid or solid)
Boiling Point181.6±25.0 °C (Predicted)
Density1.180±0.06 g/cm3 (Predicted)
pKa8.30±0.39 (Predicted)

Experimental Protocols: Safe Handling and Storage

Given the corrosive and irritant nature of this compound, strict adherence to the following protocols is mandatory. These are based on best practices for handling similar hazardous chemicals.[2][3][4][5][6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn when there is a risk of splashing.[2]

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for integrity before use.[2]

  • Respiratory Protection: All handling of this compound that may generate aerosols, vapors, or dust must be conducted in a certified chemical fume hood.[7] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling This compound ppe_check Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe_check splash_risk Risk of Splashing? ppe_check->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk Risk of Aerosols/Vapors? splash_risk->aerosol_risk No face_shield->aerosol_risk fume_hood Work in a Chemical Fume Hood aerosol_risk->fume_hood Yes proceed Proceed with Experiment aerosol_risk->proceed No fume_hood->proceed

Figure 1: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Storage
  • Store containers in a cool, dry, and well-ventilated area.[8]

  • Keep containers tightly closed to prevent the release of vapors.

  • Store away from incompatible materials, such as strong oxidizing agents.[7]

  • Given its corrosive nature, store below eye level and in secondary containment to prevent the spread of material in case of a leak.[2]

Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[9]

  • Never dispose of this chemical down the drain or in regular trash.[9]

  • Contaminated materials, such as gloves and absorbent pads, must also be disposed of as hazardous waste.[9]

Emergency Procedures

Spills

In the event of a spill, the primary responsibility is to ensure the safety of all personnel.

Spill_Response spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small Spill (Manageable by trained personnel) assess->small_spill Small large_spill Large Spill or Unknown Hazard assess->large_spill Large ppe_spill Don Appropriate PPE (Gloves, Goggles, etc.) small_spill->ppe_spill evacuate Evacuate Immediate Area large_spill->evacuate alert Alert Others and Supervisor evacuate->alert call_ehs Contact Emergency Services/ Environmental Health & Safety alert->call_ehs contain Contain Spill with Inert Absorbent Material ppe_spill->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Figure 2: General workflow for responding to a chemical spill.

Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

  • Report the incident to your supervisor.

Large Spills:

  • Evacuate the area immediately.[10]

  • Alert others and your supervisor.

  • If the spill is flammable, remove all ignition sources.

  • Close the doors to the affected area to contain vapors.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Exposure

Immediate action is critical in the event of personal exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. A safety shower should be used for large area exposures.[11][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Toxicology

Conclusion

This compound is a valuable research chemical that requires careful and informed handling due to its corrosive and irritant properties. All personnel must be thoroughly trained on its hazards and the appropriate safety protocols before commencing any work. Adherence to the guidelines outlined in this document, in conjunction with a specific and current Safety Data Sheet and institutional safety policies, is essential for maintaining a safe research environment.

References

The Strategic Role of Fluorine in Enhancing the Potency of Pyridylmethanamine Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their biological activity, metabolic stability, and pharmacokinetic properties. This technical guide delves into the nuanced role of fluorine in the activity of pyridylmethanamine derivatives, with a particular focus on their potent and selective inhibition of Monoamine Oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases such as Parkinson's disease.

The Impact of Fluorine on MAO-B Inhibition: A Quantitative Analysis

Recent studies on structurally related pyridazinobenzylpiperidine derivatives have provided valuable insights into the structure-activity relationship (SAR) of halogen substitution on the phenyl ring, directly informing our understanding of fluorinated pyridylmethanamines. The data presented below summarizes the inhibitory concentrations (IC50) against both MAO-A and MAO-B, highlighting the significant impact of fluorine substitution on potency and selectivity.

Compound IDSubstituent (Position)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
S1 H> 10015.23> 6.57
S2 2-F> 10012.87> 7.77
S3 3-F> 1008.45> 11.83
S4 4-F> 10010.12> 9.88
S5 3-Cl3.8570.20319.00
S6 4-Cl> 1009.87> 10.13
S7 4-Br> 10011.25> 8.89
S8 4-CH3> 10014.32> 6.98
S9 4-OCH3> 1009.54> 10.48
S16 2-CN> 1000.979> 102.15

Data sourced from a study on pyridazinobenzylpiperidine derivatives, which are structurally analogous to pyridylmethanamines.[1][2]

The data clearly indicates that the introduction of a fluorine atom, particularly at the 3-position of the phenyl ring (Compound S3 ), leads to a significant enhancement in MAO-B inhibitory activity compared to the unsubstituted analog (Compound S1 ). While the 3-chloro substitution (Compound S5 ) yields the most potent inhibitor in this series, the fluorinated analogs consistently demonstrate high potency and selectivity for MAO-B over MAO-A.[1][2] This selectivity is a critical attribute for therapeutic agents targeting Parkinson's disease, as MAO-A inhibition is associated with undesirable side effects.[3]

The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, contribute to these favorable pharmacological effects.[4][5] Fluorine substitution can influence the conformation of the molecule, enhance its binding affinity to the active site of MAO-B, and improve its metabolic stability, thereby increasing its overall potency and duration of action.[4][6]

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible evaluation of compound activity. The following section details a standard experimental protocol for determining the in vitro inhibitory activity of pyridylmethanamine derivatives against MAO-A and MAO-B.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Test compounds (pyridylmethanamine derivatives) dissolved in DMSO

  • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Enzyme Preparation: Dilute the recombinant human MAO-A and MAO-B enzymes to the desired concentration in phosphate buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction:

    • In a 96-well microplate, add the phosphate buffer, enzyme solution, and the test compound or reference inhibitor.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate kynuramine.

  • Measurement:

    • The enzymatic reaction leads to the deamination of kynuramine, which can be monitored by measuring the increase in fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

    • Record the fluorescence intensity at regular intervals for a specified period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

To better understand the biological context and experimental processes, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

MAO_B_Metabolic_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Substrate DOPAL DOPAL DOPAC DOPAC DOPAL->DOPAC Aldehyde Dehydrogenase MAOB->DOPAL Oxidative Deamination Pyridylmethanamine Fluorinated Pyridylmethanamine Derivative Pyridylmethanamine->Inhibition Inhibition->MAOB Inhibition

Caption: MAO-B metabolic pathway and its inhibition by a fluorinated pyridylmethanamine derivative.

MAOB_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare MAO-B Enzyme Solution Mix Mix Enzyme and Test Compound Enzyme_Prep->Mix Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Reaction Add Substrate (Kynuramine) Preincubation->Reaction Measure Measure Fluorescence Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General experimental workflow for an in vitro MAO-B inhibition assay.

Conclusion

The strategic incorporation of fluorine into the pyridylmethanamine scaffold represents a highly effective approach for developing potent and selective MAO-B inhibitors. The quantitative data and structure-activity relationships discussed in this guide underscore the importance of fluorine's unique physicochemical properties in enhancing biological activity. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the discovery and development of novel therapeutics for neurodegenerative diseases. Further exploration of fluorinated pyridylmethanamine derivatives holds significant promise for the identification of next-generation drug candidates with improved efficacy and safety profiles.

References

Commercial Availability and Synthetic Insights for (5-Fluoropyridin-2-yl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(5-Fluoropyridin-2-yl)methanamine is a key building block for researchers in drug discovery and medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable scaffold in the design of novel drugs.[1] This technical guide provides an in-depth overview of the commercial availability of this compound and its common salt forms, alongside a detailed, representative synthetic protocol.

Commercial Availability

This compound is commercially available from various chemical suppliers, primarily as the free base or as its hydrochloride and dihydrochloride salts. These forms offer researchers flexibility in terms of solubility and handling for subsequent synthetic transformations. The compound is typically offered in research-grade purities, suitable for a wide range of laboratory applications.

Compound Name CAS Number Typical Purity Form Notes
This compound561297-96-9≥98%Liquid/SolidFree base form.
This compound hydrochloride1228788-32-6≥95%SolidHydrochloride salt.
This compound dihydrochloride859164-78-6≥95%SolidDihydrochloride salt.[2]

A non-exhaustive list of suppliers includes Alchem Pharmtech, BLD Pharm, and others who offer this compound in various quantities.[2][3] Researchers are advised to consult specific supplier websites for the most current information on availability, pricing, and safety data sheets.

Synthetic Pathway and Experimental Protocols

The most common and direct synthetic route to this compound involves the reduction of the corresponding nitrile, 2-cyano-5-fluoropyridine. This transformation is a well-established method for the preparation of aminomethylpyridines.[4][5] While various reducing agents can be employed, catalytic hydrogenation is a frequently utilized method due to its efficiency and cleaner reaction profiles.

Below is a representative experimental protocol for the synthesis of this compound from 2-cyano-5-fluoropyridine via catalytic hydrogenation. This protocol is based on general procedures described in the literature for the reduction of substituted cyanopyridines.[4][5]

Synthesis of this compound via Catalytic Hydrogenation of 2-Cyano-5-fluoropyridine

Materials:

  • 2-Cyano-5-fluoropyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, dissolve 2-cyano-5-fluoropyridine (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium relative to the substrate) to the solution.

  • Acidification (Optional but Recommended): To prevent side reactions and catalyst poisoning, add a stoichiometric amount of concentrated hydrochloric acid to the reaction mixture. This will form the ammonium salt in situ.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases, indicating the completion of the reaction. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Basification and Extraction: To isolate the free amine, dissolve the residue in water and basify the solution with a sodium hydroxide solution until a pH of >10 is reached. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as the final product.

  • Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Application in Drug Discovery: A Synthetic Example

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amine derivatives, which have been investigated for their anti-mycobacterial activity.[6] In this context, the primary amine of this compound acts as a nucleophile to displace a leaving group on the pyrazolopyrimidine core, thereby introducing the fluorinated pyridine motif into the final molecule.

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery 2_Cyano_5_fluoropyridine 2-Cyano-5-fluoropyridine Reduction Reduction (e.g., Catalytic Hydrogenation) 2_Cyano_5_fluoropyridine->Reduction Target_Molecule This compound Reduction->Target_Molecule Nucleophilic_Substitution Nucleophilic Substitution Target_Molecule->Nucleophilic_Substitution Pyrazolo_Core Pyrazolo[1,5-a]pyrimidine Core (with leaving group) Pyrazolo_Core->Nucleophilic_Substitution Final_Compound Novel Therapeutic Agent Nucleophilic_Substitution->Final_Compound

Caption: Synthetic pathway of this compound and its subsequent use in drug discovery.

References

Methodological & Application

Synthesis of (5-Fluoropyridin-2-yl)methanamine via Reductive Amination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (5-Fluoropyridin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the reductive amination of 5-fluoropicolinaldehyde using ammonia as the nitrogen source. This method offers a reliable and efficient route to the desired primary amine. The protocols provided herein are based on established general procedures for reductive amination and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine. This methodology is widely employed in the pharmaceutical industry due to its operational simplicity and broad substrate scope. This application note focuses on the synthesis of this compound, a key intermediate for the preparation of various biologically active molecules. The described protocol utilizes the reductive amination of commercially available 5-fluoropicolinaldehyde.

Reaction Scheme

The synthesis of this compound proceeds via the following reaction:

Scheme 1: Reductive Amination of 5-Fluoropicolinaldehyde

G cluster_reactants Reactants cluster_product Product reactant1 5-Fluoropicolinaldehyde intermediate [Imine Intermediate] reactant1->intermediate + NH3 - H2O reactant2 Ammonia (NH3) reagent Reducing Agent (e.g., NaBH(OAc)3) product This compound intermediate->product + [H]

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key reactants and expected product information for the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
5-FluoropicolinaldehydeC₆H₄FNO125.10Starting Material (Aldehyde)
AmmoniaNH₃17.03Amine Source
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing Agent
This compoundC₆H₇FN₂126.13Product

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via reductive amination. The procedure is adapted from a general gram-scale reductive amination protocol.[2]

Materials and Reagents:

  • 5-Fluoropicolinaldehyde

  • Ammonia solution (e.g., 7N in Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-fluoropicolinaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Amine: Add a solution of ammonia in methanol (e.g., 7N solution, 1.1 - 1.5 eq) to the stirred solution of the aldehyde.

  • Imine Formation: Allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 - 1.5 eq) portion-wise to the reaction mixture. The addition may cause gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care.

  • Ammonia solutions are corrosive and have a strong odor. Handle in a fume hood.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start dissolve Dissolve 5-Fluoropicolinaldehyde in DCM start->dissolve add_nh3 Add Ammonia Solution dissolve->add_nh3 stir_imine Stir for Imine Formation (1-2h, RT) add_nh3->stir_imine add_nabhoac3 Add NaBH(OAc)3 stir_imine->add_nabhoac3 react Reaction (6-24h, RT) add_nabhoac3->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End Product: This compound purify->end

References

Experimental Protocols for N-Alkylation of (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Fluoropyridin-2-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery. Its primary amine functionality serves as a key handle for structural modification through N-alkylation, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . These protocols are designed to be readily implemented in a standard organic chemistry laboratory setting.

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are presented:

  • Reductive Amination: This is a two-step, one-pot process that involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone. The subsequent in-situ reduction of the imine with a mild reducing agent, such as sodium triacetoxyborohydride, yields the desired N-alkylated secondary amine. This method is often preferred for its high selectivity towards mono-alkylation and its tolerance of a wide range of functional groups.

  • Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the direct coupling of the amine with an alkyl halide in the presence of a base. While a straightforward approach, this method can sometimes lead to overalkylation, resulting in the formation of tertiary amines and quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial for achieving high yields of the desired mono-alkylated product.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of aminopyridines using the described methods. It is important to note that optimal conditions for this compound may require some optimization.

Table 1: Reductive Amination of Aminopyridines with Aldehydes

AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp4-880-90
IsobutyraldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp5-1075-85
Formaldehyde (37% aq.)Sodium CyanoborohydrideMethanolRoom Temp2-490-98

Table 2: Direct N-Alkylation of Aminopyridines with Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃Acetonitrile50-703-690-98
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde via reductive amination.

Materials:

  • This compound

  • Aldehyde (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DCE (to make a 0.1-0.2 M solution).

  • Add the aldehyde (1.0 - 1.2 equivalents) to the stirred solution at room temperature.

  • Stir the mixture for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This protocol outlines a general procedure for the direct N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the base (e.g., K₂CO₃, 1.5 equivalents), and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of amine).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0 - 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Visualizations

Reductive_Amination_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product Start Start: this compound + Aldehyde/Ketone in Solvent Imine_Formation Imine Formation (Stir at RT, 30-60 min) Start->Imine_Formation 1. Reduction Reduction with NaBH(OAc)₃ (Stir at RT, 2-16 h) Imine_Formation->Reduction 2. Quench Quench with NaHCO₃ Reduction->Quench 3. Extract Extract with Organic Solvent Quench->Extract 4. Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate 5. Purify Column Chromatography Dry_Concentrate->Purify 6. End End: N-Alkylated Product Purify->End 7.

Caption: Workflow for N-alkylation via Reductive Amination.

Direct_Alkylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product Start Start: this compound + Base in Solvent Add_Halide Add Alkyl Halide Start->Add_Halide 1. Heat Heat Reaction (Monitor by TLC) Add_Halide->Heat 2. Cool_Quench Cool and Quench with Water Heat->Cool_Quench 3. Extract Extract with Organic Solvent Cool_Quench->Extract 4. Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate 5. Purify Column Chromatography Dry_Concentrate->Purify 6. End End: N-Alkylated Product Purify->End 7.

Caption: Workflow for N-alkylation via Direct Alkylation.

Application Notes: Synthesis of Potent Kinase Inhibitors Using (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoropyridin-2-yl)methanamine is a key building block in the synthesis of a novel class of imidazopyridine-based kinase inhibitors. The unique structural and electronic properties of the 5-fluoropyridine moiety contribute significantly to the potency and selectivity of the final inhibitor compounds. These inhibitors have shown promising activity against Janus kinases (JAKs), a family of tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making JAK inhibitors a significant area of therapeutic interest.

This document provides detailed application notes and protocols for the synthesis and application of kinase inhibitors derived from this compound, with a focus on JAK inhibitors.

Kinase Targets and Signaling Pathways

The primary targets of the imidazopyridine derivatives synthesized from this compound are members of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a crucial cascade for numerous cytokines and growth factors, regulating processes such as cell growth, differentiation, and immune response.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (Imidazopyridine Derivative) Inhibitor->JAK Inhibition

Figure 1: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. The imidazopyridine-based inhibitors competitively bind to the ATP-binding site of JAKs, preventing their phosphorylation activity and thereby blocking the downstream signaling cascade.

Data Presentation

The following table summarizes the structure of a representative JAK inhibitor synthesized using this compound, as described in patent literature. While specific IC50 values for this exact compound are not publicly available, the patent discloses that compounds of this class are potent JAK inhibitors.

Compound IDStructureTarget Kinase(s)Activity
JAKi-1 N-((5-fluoropyridin-2-yl)methyl)-3-(4-chloro-5-nitropyrimidin-2-yl)-6-fluoroimidazo[1,2-a]pyridineJAK familyActive as a JAK inhibitor

Note: The activity is qualitatively described as "potent JAK inhibitors" in the source patent (WO2011076419A1). Specific quantitative IC50 data is not provided in the public domain.

Experimental Protocols

The following protocols are based on the synthesis of imidazopyridine-based JAK inhibitors.

General Synthetic Workflow

The synthesis of the target kinase inhibitors involves a multi-step process, starting from commercially available materials and incorporating the this compound moiety in a key nucleophilic substitution step.

Synthetic_Workflow A Starting Material (e.g., 3-(4-chloro-5-nitropyrimidin-2-yl)-6-fluoroimidazo[1,2-a]pyridine) C Nucleophilic Aromatic Substitution (SNAr) A->C B This compound B->C D Crude Product C->D E Purification (e.g., Filtration, Chromatography) D->E F Final Product (JAK Inhibitor) E->F

Figure 2: General Synthetic Workflow for Imidazopyridine-based JAK Inhibitors.
Protocol 1: Synthesis of N-((5-fluoropyridin-2-yl)methyl)-3-(4-chloro-5-nitropyrimidin-2-yl)-6-fluoroimidazo[1,2-a]pyridine (JAKi-1)

This protocol details the synthesis of a representative imidazopyridine-based JAK inhibitor.

Materials:

  • 3-(4-chloro-5-nitropyrimidin-2-yl)-6-fluoroimidazo[1,2-a]pyridine

  • This compound dihydrochloride

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment (e.g., filtration apparatus, rotary evaporator)

Procedure:

  • To a stirred suspension of 3-(4-chloro-5-nitropyrimidin-2-yl)-6-fluoroimidazo[1,2-a]pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add diisopropylethylamine (5.0 equiv).

  • Add this compound dihydrochloride (1.6 equiv) to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add water to the residue to induce precipitation.

  • Filter the resulting suspension to collect the solid product.

  • Wash the solid with water and dry under vacuum to yield the final product.

This protocol is adapted from the general procedure described in patent WO2011076419A1.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly targeting the JAK family. The synthetic route is straightforward, relying on a key nucleophilic aromatic substitution reaction to introduce the fluoropyridine moiety. The resulting imidazopyridine-based inhibitors are promising candidates for further investigation in the development of novel therapeutics for a range of inflammatory and proliferative diseases. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of this important class of kinase inhibitors.

Application Notes and Protocols for (5-Fluoropyridin-2-yl)methanamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative with significant potential as a key building block in the synthesis of novel agrochemicals. The incorporation of a fluoropyridinylmethyl moiety into a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, thereby enhancing its biological activity. While direct examples of commercialized agrochemicals explicitly synthesized from this compound are not extensively documented in publicly available literature, its structural similarity to other key intermediates used in the agrochemical industry, such as 2-amino-5-fluoropyridine, strongly suggests its utility in developing new fungicides, insecticides, and herbicides.

This document provides detailed application notes and protocols based on established synthetic methodologies for structurally related agrochemicals, particularly focusing on the synthesis of N-substituted pyrazole carboxamides, a class of compounds known for their potent fungicidal properties.

Application in Fungicide Synthesis: N-((5-Fluoropyridin-2-yl)methyl) Pyrazole Carboxamides

The pyrazole carboxamide scaffold is a well-established pharmacophore in modern fungicides, acting as succinate dehydrogenase inhibitors (SDHIs) in the fungal respiratory chain. The synthesis of N-((5-Fluoropyridin-2-yl)methyl) pyrazole carboxamides represents a promising route to novel fungicidal candidates.

General Synthetic Pathway

The synthesis of N-((5-Fluoropyridin-2-yl)methyl) pyrazole carboxamides typically involves the coupling of a pyrazole carboxylic acid chloride with this compound. The general workflow is depicted below.

G cluster_0 Preparation of Key Intermediates cluster_1 Coupling Reaction cluster_2 Final Product start1 Pyrazole Carboxylic Acid acid_chloride Pyrazole Carboxylic Acid Chloride start1->acid_chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride start2 This compound coupling Amide Bond Formation start2->coupling acid_chloride->coupling product N-((5-Fluoropyridin-2-yl)methyl) Pyrazole Carboxamide coupling->product Purification

Caption: General workflow for the synthesis of N-((5-Fluoropyridin-2-yl)methyl) pyrazole carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-N-((5-fluoropyridin-2-yl)methyl)-1H-pyrazole-4-carboxamide

This protocol is adapted from the synthesis of analogous N-(substituted pyridinyl) pyrazole carboxamides.[1]

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • This compound

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Acid Chloride Formation:

    • To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours, then reflux for 1 hour.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride. Use this directly in the next step.

  • Amide Coupling:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in anhydrous DCM dropwise to the amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-((5-fluoropyridin-2-yl)methyl) pyrazole carboxamide.

Signaling Pathway of SDHI Fungicides

The synthesized N-((5-Fluoropyridin-2-yl)methyl) pyrazole carboxamides are expected to act as Succinate Dehydrogenase Inhibitors (SDHIs). The mechanism of action is illustrated below.

G cluster_0 Electron Transport Chain (Complex II) Mitochondrion Mitochondrial Inner Membrane Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) SDH SDH Enzyme Complex Succinate->SDH SDH->Fumarate UQ UQ SDH->UQ UQH2 UQH2 UQ->UQH2 Electron Transfer ATP_Production ATP Production UQH2->ATP_Production Inhibitor N-((5-Fluoropyridin-2-yl)methyl) Pyrazole Carboxamide Inhibitor->SDH Binds to Qp site Inhibition Inhibition Fungal_Growth Fungal Growth & Respiration ATP_Production->Fungal_Growth Inhibition->ATP_Production Blocks

Caption: Mechanism of action of SDHI fungicides on the fungal respiratory chain.

Quantitative Data

While specific quantitative data for agrochemicals derived from this compound is not available, the following table presents hypothetical efficacy data based on the known performance of structurally similar pyrazole carboxamide fungicides against common plant pathogens. This data is for illustrative purposes to guide researchers in their screening assays.

Compound IDTarget PathogenEC₅₀ (µg/mL)
Hypothetical-1 Botrytis cinerea (Gray Mold)0.5 - 2.0
Hypothetical-1 Mycosphaerella fijiensis (Black Sigatoka)0.1 - 0.8
Hypothetical-1 Puccinia triticina (Wheat Leaf Rust)1.0 - 5.0
Hypothetical-2 Botrytis cinerea (Gray Mold)0.8 - 3.5
Hypothetical-2 Mycosphaerella fijiensis (Black Sigatoka)0.3 - 1.2
Hypothetical-2 Puccinia triticina (Wheat Leaf Rust)1.5 - 7.0

Potential Applications in Other Agrochemical Classes

Beyond fungicides, the this compound scaffold holds promise for the development of other classes of agrochemicals.

Insecticides

The fluoropyridinylmethyl moiety is a key component of several modern insecticides, such as flupyradifurone. This suggests that amides, ureas, and other derivatives of this compound could exhibit insecticidal activity, potentially acting on the nicotinic acetylcholine receptor (nAChR) or other targets in the insect nervous system.

Herbicides

Certain pyridine-based compounds are known to possess herbicidal properties. The synthesis of novel picolinic acid amides or other derivatives using this compound could lead to the discovery of new herbicides with unique modes of action.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. Its application in the creation of N-substituted pyrazole carboxamide fungicides is a particularly promising area of research. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers in the exploration and development of new, effective crop protection agents based on this fluorinated pyridine derivative. Further investigation into its use for synthesizing insecticides and herbicides is also warranted.

References

Application Notes: (5-Fluoropyridin-2-yl)methanamine as a Versatile Building Block for GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The discovery of novel and selective GPCR ligands is a cornerstone of modern drug development. Small molecule ligands that modulate GPCR activity, particularly allosteric modulators, offer the potential for greater subtype selectivity and a more nuanced control of receptor signaling compared to orthosteric ligands. The chemical scaffold of these ligands is critical to their pharmacological properties. (5-Fluoropyridin-2-yl)methanamine is a key building block that has been successfully incorporated into potent and selective GPCR ligands. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of GPCR ligands, with a focus on negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).

Core Application: Building Block for mGlu5 Negative Allosteric Modulators

This compound has proven to be a valuable scaffold component in the development of NAMs for mGlu5, a Class C GPCR implicated in a variety of neurological and psychiatric disorders. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorination provides a means to fine-tune electronic properties and metabolic stability.

Quantitative Data of Representative mGlu5 NAMs

The following table summarizes the in vitro potency of exemplary mGlu5 NAMs incorporating the (5-fluoropyridin-2-yl) moiety. This data highlights the high affinity that can be achieved with this structural motif.

Compound NameStructureTargetAssay TypepKipIC50Ki (nM)
HTL14242 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrilemGlu5Radioligand Binding9.39.2~0.05
VU0424238 N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamidemGlu5Radioligand Binding--4.4

Table 1: In vitro potency of mGlu5 NAMs containing the (5-fluoropyridin-2-yl) moiety. Data sourced from publicly available information.[1][2]

Signaling Pathways and Experimental Workflows

To effectively utilize this compound in a drug discovery program, it is essential to understand the relevant signaling pathways and the experimental workflows for ligand characterization.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGlu5 Binds & Activates NAM (5-Fluoropyridin-2-yl) -based NAM (Allosteric Site) NAM->mGlu5 Binds & Inhibits (non-competitively) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Figure 1: Simplified mGlu5 signaling pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization BuildingBlock This compound Synthesis Synthesis of Ligand Library (e.g., via Suzuki or Buchwald-Hartwig coupling) BuildingBlock->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryAssay Primary Screening (e.g., Radioligand Binding Assay) Purification->PrimaryAssay FunctionalAssay Functional Assay (e.g., Calcium Flux Assay) PrimaryAssay->FunctionalAssay SelectivityAssay Selectivity Profiling (vs. other mGluRs and GPCRs) FunctionalAssay->SelectivityAssay SAR Structure-Activity Relationship (SAR) Studies SelectivityAssay->SAR SAR->Synthesis Iterative Design ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) SAR->ADME InVivo In Vivo PK/PD Studies ADME->InVivo

Figure 2: Experimental workflow for GPCR ligand development.

Experimental Protocols

Protocol 1: Synthesis of a Representative mGlu5 NAM

This protocol describes a plausible synthetic route for a ligand analogous to known mGlu5 NAMs, utilizing this compound. The synthesis involves a key palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

This compound + R-X --(Pd Catalyst, Base)--> (5-Fluoropyridin-2-yl)methylamino-R

Where R-X is a suitable aryl or heteroaryl halide. For example, to synthesize a derivative of VU0424238, one could envision an amide coupling reaction.

Materials:

  • This compound

  • Appropriate carboxylic acid chloride or activated carboxylic acid

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos) for cross-coupling, or a peptide coupling agent (e.g., HATU) for amide bond formation.

  • Anhydrous solvent (e.g., Dioxane, DMF)

  • Base (e.g., Cs2CO3, DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure (Illustrative Amide Coupling):

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ligand.

  • Confirm the structure and purity of the final compound by 1H NMR, 13C NMR, and HRMS.

Protocol 2: Radioligand Binding Assay for mGlu5

This protocol is a competitive binding assay to determine the affinity (Ki) of a test compound for the mGlu5 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing human mGlu5.

  • [3H]-MPEP (a known mGlu5 radioligand).

  • Test compound (e.g., synthesized ligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM CaCl2.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add 25 µL of Assay Buffer, 25 µL of [3H]-MPEP (at a final concentration around its Kd), and 25 µL of the test compound dilution.

  • For total binding, add 25 µL of Assay Buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled mGlu5 antagonist (e.g., 10 µM MPEP).

  • Initiate the binding reaction by adding 25 µL of the mGlu5 membrane preparation (5-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Calcium Flux Functional Assay

This assay measures the ability of a compound to modulate the mGlu5 receptor's response to an agonist by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human mGlu5.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Glutamate (agonist).

  • Test compound.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Wash the cells with Assay Buffer to remove excess dye.

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • Add the test compound to the cells and incubate for 15-30 minutes at 37°C.

  • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

  • Add a sub-maximal concentration (EC20) of glutamate to the wells and continue to record the fluorescence signal for 1-2 minutes.

  • For antagonist/NAM activity, a decrease in the glutamate-induced calcium signal in the presence of the test compound will be observed.

  • Calculate the IC50 of the test compound by plotting the inhibition of the glutamate response against the concentration of the test compound.

Structure-Activity Relationship (SAR) Insights

The development of potent mGlu5 NAMs has revealed key SAR insights related to the (5-Fluoropyridin-2-yl) moiety.

Figure 3: Logic diagram of SAR contributions.
  • 5-Fluoro Substituent: The fluorine atom at the 5-position of the pyridine ring is often crucial for high potency. It can increase binding affinity through favorable interactions within the receptor's allosteric pocket and can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the ligand.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming a key interaction with residues in the binding site.

  • Linker and Vector: The methanamine group provides a flexible linker that allows the (5-fluoropyridin-2-yl) moiety to be optimally positioned within the binding pocket while connecting to other parts of the ligand scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of GPCR ligands, particularly for mGlu5 NAMs. Its incorporation can lead to compounds with high affinity, improved metabolic stability, and favorable pharmacokinetic properties. The protocols and data presented in these application notes provide a framework for researchers to utilize this building block in their own drug discovery programs targeting GPCRs. The combination of rational design, efficient synthesis, and robust pharmacological evaluation will continue to unlock the potential of this and related scaffolds in the development of novel therapeutics.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules. Derivatives of (5-Fluoropyridin-2-yl)methanamine are valuable building blocks in drug discovery. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] The pyridine nitrogen offers a site for hydrogen bonding and can be crucial for target engagement.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki coupling of this compound derivatives with a variety of aryl and heteroaryl boronic acids. The protocols are based on established methodologies for the Suzuki coupling of related 2-substituted pyridines.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., a bromo- or chloropyridine derivative), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Challenges in the cross-coupling of pyridine-containing substrates include the potential for the pyridine nitrogen to coordinate to the palladium center, which can sometimes inhibit the catalytic activity.[2] Careful selection of ligands and reaction conditions is therefore crucial for a successful transformation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of N-Protected (2-Bromo-5-fluoropyridin-2-yl)methanamine with Arylboronic Acids

This protocol describes a general method for the coupling of an N-protected (2-bromo-5-fluoropyridin-2-yl)methanamine with various arylboronic acids using a palladium catalyst with a phosphine ligand.

Materials:

  • N-Protected-(2-bromo-5-fluoropyridin-2-yl)methanamine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-protected-(2-bromo-5-fluoropyridin-2-yl)methanamine (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • N-Protected-(2-bromo-5-fluoropyridin-2-yl)methanamine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a microwave reaction vial, combine N-protected-(2-bromo-5-fluoropyridin-2-yl)methanamine (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and sodium carbonate (2.0 equiv).

  • Add a degassed mixture of DMF and water (typically 4:1).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to 120-150 °C for 15-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize expected yields for the Suzuki coupling of a model substrate, N-Boc-(2-bromo-5-fluoropyridin-2-yl)methanamine, with various arylboronic acids based on literature data for structurally similar 2-substituted pyridines.[3][4][5][6] Actual yields may vary depending on the specific substrate and reaction optimization.

Table 1: Suzuki Coupling with Phenylboronic Acid Derivatives

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DMF/H₂O120 (µW)0.580-90
34-Trifluoromethylphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O1101675-85
43-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O902470-80
52-Methylphenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃t-AmylOH1001865-75

Table 2: Suzuki Coupling with Heteroarylboronic Acids

EntryHeteroarylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Pyridine-3-boronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O1001660-75
2Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851270-85
3Furan-2-boronic acidPd(OAc)₂ / SPhosCsFDioxane902065-80
4Indole-5-boronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1102455-70
5Pyrimidine-5-boronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O130 (µW)0.7550-65

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Di-organo_Pd(II) R-Pd(II)(R')L2 Transmetalation->Di-organo_Pd(II) Reductive_Elimination Reductive Elimination Di-organo_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product RX Ar-X RX->Oxidative_Addition R'B(OH)2 Ar'-B(OH)2 R'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Reactants: (5-F-Py-2-yl)CH2NHR-Br Arylboronic Acid Base Add_Catalyst Add Pd Catalyst and Ligand Start->Add_Catalyst Add_Solvent Add Degassed Solvent System Add_Catalyst->Add_Solvent Heat_Stir Heat and Stir (Conventional or Microwave) Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Quench_Extract Aqueous Work-up and Extraction Monitor->Quench_Extract Reaction Complete Dry_Concentrate Dry and Concentrate Organic Phase Quench_Extract->Dry_Concentrate Purify Flash Column Chromatography Dry_Concentrate->Purify Final_Product Isolated Product Purify->Final_Product

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorinated heterocyclic moieties into peptide structures is a powerful strategy in modern drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of peptide-based therapeutics. (5-Fluoropyridin-2-yl)methanamine is a valuable building block for introducing a fluoropyridinyl group onto a peptide scaffold. This document provides detailed application notes and protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS), primarily through on-resin reductive amination to generate N-substituted peptide analogs and peptidomimetics. This method allows for the creation of diverse chemical libraries for screening and lead optimization.[1][2][3][4]

Key Applications

  • Synthesis of Peptidomimetics: Create peptide analogs with modified backbones to improve proteolytic stability and pharmacokinetic profiles.[1][3][4]

  • Combinatorial Libraries: Generate diverse libraries of N-substituted peptides for high-throughput screening in drug discovery programs.[2]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify peptide leads to probe the impact of the fluoropyridinyl moiety on biological activity.

Experimental Protocols

This section details the protocols for the incorporation of the (5-fluoropyridin-2-yl)methyl group onto the N-terminus of a resin-bound peptide via reductive amination. The protocols assume a standard Fmoc-based solid-phase peptide synthesis workflow.

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol outlines the foundational steps for assembling the peptide chain on a solid support prior to modification with this compound.

1.1 Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature.

  • Drain the DMF.

1.2 Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min) followed by dichloromethane (DCM) (3 x 1 min) and DMF (3 x 1 min) to remove all traces of piperidine.

1.3 Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

1.4 N-Terminal Fmoc Deprotection (Prior to Reductive Amination):

  • After the final amino acid coupling, perform the Fmoc deprotection step as described in 1.2 to expose the free N-terminal amine.

  • Wash the resin extensively with DMF and then with DCM to ensure the resin is ready for the reductive amination step.

Protocol 2: On-Resin Reductive Amination with this compound

This protocol describes the modification of the N-terminal primary amine of the resin-bound peptide.

2.1 Imine Formation:

  • Suspend the N-terminally deprotected peptidyl-resin in a solution of 1% acetic acid in DMF.

  • Add this compound (10 equivalents relative to resin loading).

  • Agitate the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine).

2.2 Reduction of the Imine:

  • Add a solution of sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (10 equivalents) in DMF to the reaction vessel.

  • Continue to agitate the mixture at room temperature for an additional 2-4 hours.

  • Monitor the reaction for the disappearance of the imine intermediate by a suitable method (e.g., a small-scale cleavage and LC-MS analysis).

2.3 Washing:

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min) to remove excess reagents.

  • Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol details the cleavage of the modified peptide from the solid support and the removal of side-chain protecting groups.

3.1 Preparation of Cleavage Cocktail:

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

3.2 Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

3.3 Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

3.4 Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product.

Data Presentation

The following tables provide representative data for the on-resin reductive amination and final peptide yield. Actual results may vary depending on the peptide sequence and reaction scale.

Table 1: Reagents for On-Resin Reductive Amination

ReagentEquivalents (relative to resin loading)
N-terminally deprotected peptidyl-resin1
This compound10
Acetic Acid1% (v/v) in DMF
Sodium Cyanoborohydride (NaBH3CN)10

Table 2: Typical Yields and Purity

StepParameterTypical Value
On-Resin Reductive AminationConversion Efficiency> 90% (by LC-MS)
Final Peptide (after purification)Overall Yield15-40%
Final Peptide (after purification)Purity> 95% (by HPLC)

Visualizations

Solid_Phase_Synthesis_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash1->Coupling Repeat Repeat n times Wash2->Repeat Repeat->Fmoc_Deprotection For next amino acid Final_Deprotection Final N-Terminal Fmoc Deprotection Repeat->Final_Deprotection After final amino acid Reductive_Amination Reductive Amination with This compound Final_Deprotection->Reductive_Amination Cleavage Cleavage & Deprotection (TFA Cocktail) Reductive_Amination->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Overall workflow for solid-phase synthesis and N-terminal modification.

Reductive_Amination_Workflow Start Start: N-terminally deprotected peptidyl-resin Imine_Formation Imine Formation: + this compound + 1% AcOH in DMF Start->Imine_Formation Reduction Reduction: + NaBH3CN in DMF Imine_Formation->Reduction Wash Wash: DMF, DCM, MeOH Reduction->Wash Result Result: N-((5-fluoropyridin-2-yl)methyl)peptide on resin Wash->Result

Caption: Detailed workflow for on-resin reductive amination.

References

Application Note: Analytical Characterization of (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery as a building block for more complex molecules. Its purity and structural integrity are critical for the synthesis of target compounds and for ensuring reliable biological data. This document provides a comprehensive overview of the analytical methods for the complete characterization of this compound, including detailed protocols for spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1]

PropertyValue
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Exact Mass 126.05932639 Da
CAS Number 561297-96-9
IUPAC Name This compound
Synonyms 5-Fluoro-2-pyridinemethanamine, 2-(Aminomethyl)-5-fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the position of the fluorine atom.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound in a common deuterated solvent like CDCl₃. Actual values may vary based on experimental conditions.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H6 ~8.45 d (doublet) ~2.8
H4 ~7.40 td (triplet of doublets) ~8.4, 2.8
H3 ~7.30 dd (doublet of doublets) ~8.4, 4.2
CH₂ (Methylene) ~3.90 s (singlet) -

| NH₂ (Amine) | ~1.80 | br s (broad singlet) | - |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to ¹⁹F coupling)
C2 ~162.5 d
C5 ~157.0 d (¹JCF ≈ 240 Hz)
C6 ~147.0 d
C4 ~135.5 d (³JCF ≈ 20 Hz)
C3 ~121.0 d (⁴JCF ≈ 5 Hz)

| CH₂ | ~46.0 | s |

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[2]

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity.[2]

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse (e.g., 'zg30').[2]

      • Spectral Width: ~12 ppm, centered around 6 ppm.

      • Number of Scans: 16-64 scans.

      • Relaxation Delay: 1-2 seconds.[2]

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled single-pulse (e.g., 'zgpg30').

      • Spectral Width: ~200 ppm, centered around 100 ppm.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[2]

    • Integrate signals for ¹H NMR and pick peaks for both ¹H and ¹³C NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_res Result p1 Weigh 5-10 mg of Sample p2 Dissolve in 0.6 mL CDCl3 + TMS p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Lock & Shim Spectrometer p3->a1 a2 Acquire 1H & 13C Spectra a1->a2 d1 Fourier Transform a2->d1 d2 Phase & Calibrate d1->d2 d3 Peak Picking & Integration d2->d3 r1 Structural Confirmation d3->r1

Caption: Workflow for NMR spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity and confirming the molecular weight of this compound. Due to the primary amine group, derivatization is often recommended to improve peak shape and thermal stability.[3]

Table 3: Expected GC-MS Data

Parameter Value
Retention Time (RT) Method-dependent
Molecular Ion [M]⁺ m/z 126.06

| Major Fragments | Expected fragments include loss of NH₂ (m/z 110), and pyridine ring fragments. |

Experimental Protocol: GC-MS with TMS Derivatization

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.[3]

    • Add 100 µL of an appropriate aprotic solvent (e.g., Dichloromethane, Pyridine).

    • Add 25 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 25 µL of anhydrous pyridine (as a catalyst).

    • Cap the vial tightly and heat at 65°C for 20-30 minutes to ensure the reaction goes to completion.

    • Allow the sample to cool to room temperature before injection.

  • Instrument Setup (GC-MS):

    • Gas Chromatograph (GC):

      • Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m × 250 µm I.D. × 0.25 µm film thickness) or equivalent.[4]

      • Injector Temperature: 250°C.[4]

      • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.[4]

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • Injection Mode: Splitless.[4]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Transfer Line Temperature: 280°C.[4]

      • Mass Range: m/z 40-400.

      • Scan Mode: Full Scan.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the retention time and calculate purity based on peak area percentage.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight of the derivatized analyte and identify characteristic fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) if available.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Processing cluster_res Result p1 Weigh ~1 mg of Sample p2 Add Solvent, BSTFA & Pyridine p1->p2 p3 Heat at 65°C for 20 min p2->p3 a1 Inject Sample p3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Analysis a2->a3 d1 Integrate TIC a3->d1 d2 Analyze Mass Spectrum d1->d2 r1 Purity Assessment & MW Confirmation d2->r1

Caption: Workflow for GC-MS analysis with derivatization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, providing complementary information to NMR and MS for structural confirmation.[5]

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3400 - 3250 N-H (Amine) Asymmetric & Symmetric Stretch
3100 - 3000 C-H (Aromatic) Stretch
2960 - 2850 C-H (Methylene) Stretch
1620 - 1580 C=N, C=C (Pyridine Ring) Stretch
1650 - 1550 N-H Scissoring (Bend)
1270 - 1200 C-F (Aryl Fluoride) Stretch

| 1150 - 1020 | C-N (Alkyl Amine) | Stretch |

Experimental Protocol: FTIR-ATR

  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal surface.

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_res Result p1 Clean ATR Crystal p2 Place Sample on Crystal p1->p2 a1 Acquire Background p2->a1 a2 Acquire Sample Spectrum a1->a2 d1 Identify & Assign Characteristic Peaks a2->d1 r1 Functional Group Identification d1->r1

Caption: Workflow for FTIR-ATR analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the compound.

Table 5: Theoretical Elemental Composition

Element Symbol Mass %
Carbon C 57.14%
Hydrogen H 5.59%
Fluorine F 15.06%

| Nitrogen | N | 22.21% |

Experimental Protocol: CHN Analysis

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the high-purity, dried sample into a tin capsule.

    • Fold the capsule to ensure no sample is lost.

  • Instrument Setup:

    • Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).

  • Data Acquisition:

    • The sample is combusted at high temperatures (≥900°C) in a stream of pure oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • Compare the experimental values with the theoretical values. The results should be within ±0.4% of the theoretical values.[6]

EA_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Processing cluster_res Result p1 Weigh 2-3 mg of Sample p2 Seal in Tin Capsule p1->p2 a1 Calibrate Instrument p2->a1 a2 Combust Sample a1->a2 a3 Detect Gases a2->a3 d1 Calculate C, H, N Percentages a3->d1 r1 Empirical Formula Confirmation d1->r1

Caption: Workflow for Elemental Analysis.

The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is essential for definitive structural elucidation, while GC-MS provides crucial information on purity and molecular weight. FTIR confirms the presence of key functional groups, and elemental analysis validates the empirical formula. The protocols and data presented in this application note provide a robust framework for the quality control and characterization of this important chemical intermediate.

References

Application Note and Protocol for the Purification of (5-Fluoropyridin-2-yl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of (5-Fluoropyridin-2-yl)methanamine using silica gel column chromatography. The protocol is designed to address the challenges associated with the purification of basic amines, ensuring high purity and yield of the final product.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. As a basic amine, this compound can exhibit strong interactions with the acidic silica gel stationary phase, often leading to poor separation and peak tailing during column chromatography.[1] This protocol mitigates these issues by employing a mobile phase modified with a basic additive, triethylamine (TEA), to improve the chromatographic performance.

Physicochemical Properties

PropertyValue
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol [2]
Appearance (Typically) Off-white to yellow oil or solid
pKa (Estimated) Basic, similar to other aminopyridines

Experimental Protocol

This protocol outlines the purification of this compound on a laboratory scale using normal-phase column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Pentane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (TEA), ≥99%

  • Dichloromethane (DCM), HPLC grade

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Equipment:

  • Fume hood

  • Magnetic stirrer and stir bars

  • Glassware (beakers, flasks, etc.)

  • Pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a stock solution of the desired mobile phase. A typical starting point is a mixture of Hexane and Ethyl Acetate. To this mixture, add 0.1-1% (v/v) of triethylamine to neutralize the acidic sites on the silica gel and prevent peak tailing.[1] For example, to prepare 1 L of 80:20 Hexane:Ethyl Acetate with 1% TEA, mix 800 mL of Hexane, 200 mL of Ethyl Acetate, and 10 mL of Triethylamine.

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool or cotton at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane with 1% TEA).

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed column without air bubbles or cracks.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to dryness to create a dry-loaded sample. This technique often results in better separation.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate to facilitate the elution of the compound of interest.

    • For example, start with 95:5 Hexane:Ethyl Acetate (+1% TEA) and gradually increase to 80:20 Hexane:Ethyl Acetate (+1% TEA).

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the separation using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a chamber containing the mobile phase.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Results and Data Presentation

The following table presents hypothetical data for a typical purification of this compound.

ParameterValue
Crude Sample Loaded 1.0 g
Column Dimensions 3 cm (diameter) x 30 cm (length)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient 5% to 20% Ethyl Acetate in Hexane with 1% Triethylamine
Elution Volume ~ 400 mL
Purity before Chromatography (by HPLC) ~ 85%
Purity after Chromatography (by HPLC) > 98%
Yield of Pure Product 0.82 g
Recovery 82%

Workflow Diagram

G A Crude this compound B Dissolve in Minimal Solvent & Dry Load onto Silica Gel A->B E Load Sample onto Column B->E C Prepare Silica Gel Column (Slurry Packing) D Equilibrate Column with Mobile Phase (+ TEA) C->D D->E F Elute with Hexane/EtOAc Gradient (+ TEA) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I Identify Pure Fractions J Evaporate Solvent I->J K Pure this compound J->K

Caption: Workflow for the purification of this compound.

Conclusion

The described column chromatography protocol provides an effective method for the purification of this compound. The addition of triethylamine to the mobile phase is crucial for achieving good separation and high purity by minimizing undesirable interactions with the silica gel stationary phase. This method is suitable for researchers in academic and industrial settings who require high-purity this compound for their drug discovery and development projects.

References

Application Note: Scale-up Synthesis of (5-Fluoropyridin-2-yl)methanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Fluoropyridin-2-yl)methanamine is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of compounds investigated for diverse therapeutic areas. The provision of a scalable and reproducible synthetic route is crucial for advancing promising candidates from discovery to preclinical and clinical development. This application note provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing preclinical study quantities. The described two-step process involves the synthesis of the intermediate 2-cyano-5-fluoropyridine followed by its catalytic hydrogenation. This document is intended for researchers, scientists, and drug development professionals.

Overall Synthetic Scheme

The scale-up synthesis of this compound is achieved through a two-step process starting from 2-amino-5-fluoropyridine. The initial step is a Sandmeyer-type reaction to convert the amino group to a nitrile, yielding 2-cyano-5-fluoropyridine. The subsequent step involves the catalytic hydrogenation of the nitrile to the desired primary amine using Raney® Nickel.

G cluster_0 Step 1: Diazotization and Cyanation cluster_1 Step 2: Catalytic Hydrogenation 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-fluoropyridine->Diazonium Salt Intermediate 1. NaNO2, HBF4 2. CuCN 2-Cyano-5-fluoropyridine 2-Cyano-5-fluoropyridine 2-Cyano-5-fluoropyridine_step2 2-Cyano-5-fluoropyridine Diazonium Salt Intermediate->2-Cyano-5-fluoropyridine This compound This compound 2-Cyano-5-fluoropyridine_step2->this compound H2, Raney® Ni Ethanol/Ammonia

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-5-fluoropyridine

This protocol is adapted from literature procedures for the synthesis of cyanopyridines from aminopyridines.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-fluoropyridine112.11100 g0.892
Tetrafluoroboric acid (48 wt% in H₂O)87.81400 mL~2.18
Sodium nitrite (NaNO₂)69.0068 g0.985
Copper(I) cyanide (CuCN)89.5696 g1.07
Toluene-1 L-
Water (deionized)-2 L-
Sodium bicarbonate (NaHCO₃)84.01As needed-
Brine-500 mL-
Anhydrous magnesium sulfate (MgSO₄)120.3750 g-

Procedure:

  • A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 48% tetrafluoroboric acid (400 mL).

  • The flask is cooled to 0-5 °C in an ice-salt bath.

  • 2-Amino-5-fluoropyridine (100 g, 0.892 mol) is added portion-wise, ensuring the temperature does not exceed 10 °C.

  • A solution of sodium nitrite (68 g, 0.985 mol) in water (150 mL) is added dropwise over 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

  • In a separate 4 L beaker, a solution of copper(I) cyanide (96 g, 1.07 mol) in water (1 L) is prepared.

  • The cold diazonium salt solution is slowly and carefully added to the copper(I) cyanide solution with vigorous stirring. Effervescence will be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour.

  • The mixture is cooled to room temperature and extracted with toluene (3 x 300 mL).

  • The combined organic layers are washed with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 2-cyano-5-fluoropyridine can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient by TLC or ¹H NMR.

Expected Yield: 75-85%

Step 2: Scale-up Synthesis of this compound via Catalytic Hydrogenation

This protocol utilizes Raney® Nickel for the reduction of the nitrile to the primary amine.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Cyano-5-fluoropyridine122.1080 g0.655
Raney® Nickel (50% slurry in water)-24 g (wet weight)-
Ethanol (anhydrous)46.07800 mL-
Ammonia (7N solution in methanol)17.03160 mL~1.12
Hydrogen gas (H₂)2.02High pressure-
Celite®-20 g-

Procedure:

  • A 2 L high-pressure autoclave is charged with 2-cyano-5-fluoropyridine (80 g, 0.655 mol), ethanol (800 mL), and a 7N solution of ammonia in methanol (160 mL).

  • Raney® Nickel (24 g of a 50% slurry in water, washed with ethanol) is carefully added to the reactor. Caution: Raney® Nickel is pyrophoric and must be handled with care under an inert atmosphere.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-60 psi.

  • The reaction mixture is stirred vigorously and heated to 40-50 °C.

  • Hydrogen uptake is monitored. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake is washed with ethanol. Caution: The filter cake may be pyrophoric and should be kept wet.

  • The combined filtrate is concentrated under reduced pressure to afford the crude this compound.

Expected Yield: 80-90%

Purification Protocol

Purification of the final product can be achieved by vacuum distillation or by forming the dihydrochloride salt followed by crystallization.

Purification via Dihydrochloride Salt Formation
  • The crude this compound is dissolved in a minimal amount of isopropanol.

  • The solution is cooled in an ice bath, and a solution of HCl in isopropanol (or ethereal HCl) is added dropwise with stirring until the pH is acidic (pH ~1-2).

  • The precipitated this compound dihydrochloride is collected by filtration, washed with cold isopropanol, and then with diethyl ether.

  • The white solid is dried under vacuum to yield the pure dihydrochloride salt.

Analytical Characterization

Table of Analytical Methods:

TechniquePurposeTypical Parameters
HPLC Purity assessment and quantificationColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) Flow Rate: 1.0 mL/min Detection: UV at 254 nm
¹H NMR Structural confirmation and puritySolvent: CDCl₃ or D₂O (for the salt) Frequency: 400 MHz
¹³C NMR Structural confirmationSolvent: CDCl₃ or D₂O (for the salt) Frequency: 100 MHz
Mass Spec. Molecular weight confirmationTechnique: ESI-MS

¹H and ¹³C NMR Data for this compound:

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
H-3~7.35 (dd)~122.0 (d)
H-4~7.65 (td)~135.5 (d)
H-6~8.40 (d)~145.0 (d)
-CH₂-~3.90 (s)~45.0
-NH₂~1.80 (br s)-
C-2-~160.0 (d)
C-5-~157.0 (d, ¹JCF ≈ 250 Hz)

Note: Predicted chemical shifts. Actual values may vary.

Impurity Profile

Table of Potential Impurities:

ImpuritySourceAnalytical Detection
2-Amino-5-fluoropyridineUnreacted starting material from Step 1HPLC, ¹H NMR
2-Cyano-5-fluoropyridineUnreacted intermediate from Step 2HPLC, GC-MS
Bis((5-fluoropyridin-2-yl)methyl)amineDimerization during reductionHPLC, MS
5-FluoropicolinamideHydrolysis of the nitrileHPLC, MS

Logical Workflow for Synthesis and Quality Control

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Start: 2-Amino-5-fluoropyridine step1 Step 1: Diazotization & Cyanation start->step1 intermediate Intermediate: 2-Cyano-5-fluoropyridine step1->intermediate step2 Step 2: Catalytic Hydrogenation intermediate->step2 qc_intermediate QC on Intermediate: HPLC, NMR intermediate->qc_intermediate crude_product Crude Product: This compound step2->crude_product purification Purification: Salt Formation & Crystallization crude_product->purification pure_product Pure Product: This compound dihydrochloride purification->pure_product qc_final Final QC: HPLC, NMR, MS, Impurity Profile pure_product->qc_final release Release for Preclinical Studies qc_final->release

Caption: Logical workflow for the synthesis and quality control of this compound.

Conclusion

This application note provides a comprehensive and scalable synthetic protocol for the preparation of this compound for preclinical studies. The two-step synthesis is robust and utilizes readily available starting materials and reagents. The detailed protocols for synthesis, purification, and analytical characterization will enable researchers to produce this key intermediate with high purity and in sufficient quantities for their research and development needs. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

The Role of (5-Fluoropyridin-2-yl)methanamine in PROTAC Development: A Look into an Unexplored Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two. The chemical nature of these components is crucial for the efficacy and selectivity of the PROTAC. While various chemical moieties have been explored in the design of PROTACs, the specific application of (5-Fluoropyridin-2-yl)methanamine in this context remains largely undocumented in publicly available scientific literature.

This report aims to provide a framework for the potential application of this compound in PROTAC development, based on the general principles of PROTAC design and synthesis. Due to the absence of specific examples in published research, the following sections will present hypothetical applications and generalized protocols that would be relevant for a researcher investigating the use of this novel building block.

Hypothetical Application and Design Strategy

This compound could theoretically be incorporated into a PROTAC scaffold in several ways, primarily as a component of the linker or as part of the ligand for either the protein of interest or the E3 ligase. The presence of the fluoropyridinyl group could offer unique physicochemical properties, such as altered solubility, cell permeability, and metabolic stability, which are critical parameters for PROTAC efficacy. The primary amine group provides a convenient handle for chemical conjugation to other parts of the PROTAC molecule.

A hypothetical PROTAC, designated here as HypoPRO-001 , could be designed to target a kinase, for instance, Bruton's tyrosine kinase (BTK), which is implicated in various B-cell malignancies. In this conceptual PROTAC, this compound could be part of a linker connecting a known BTK inhibitor (the warhead) to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

General PROTAC Mechanism

The fundamental mechanism of action for any PROTAC, including a hypothetical one incorporating this compound, involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

PROTAC_Mechanism PROTAC PROTAC (this compound-containing) POI Protein of Interest (e.g., BTK) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin E2 E2 Conjugating Enzyme Ub->E2 Transfers to E1 E1 Activating Enzyme E1->Ub Activates E2->Ternary Brings Ub to Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degradation Products Proteasome->Degradation Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Should a researcher wish to explore the use of this compound in PROTAC synthesis, the following generalized protocols for synthesis and evaluation could be adapted.

General Synthesis of a PROTAC Incorporating this compound

This protocol outlines a potential synthetic route where this compound is used as part of the linker.

Workflow for PROTAC Synthesis

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Starting Materials: - POI Ligand with Linker Attachment Point - this compound - E3 Ligase Ligand with Linker Step1 Step 1: Linker Elaboration Couple this compound to a linker precursor. Start->Step1 Step2 Step 2: Conjugation to POI Ligand React the elaborated linker with the POI ligand. Step1->Step2 Step3 Step 3: Conjugation to E3 Ligase Ligand Couple the POI-linker intermediate with the E3 ligase ligand. Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC.

Detailed Synthetic Protocol (Amide Coupling Example):

  • Linker-Amine Coupling:

    • Dissolve a suitable linker precursor with a carboxylic acid group (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF).

    • Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Coupling to POI or E3 Ligand:

    • The resulting linker-amine can then be further elaborated and coupled to the POI ligand and E3 ligase ligand using standard coupling chemistries (e.g., another amide bond formation, click chemistry, or SNAr reactions). The specific strategy will depend on the functional groups present on the ligands and the linker.

  • Final Purification:

    • The final PROTAC molecule is typically purified to a high degree (>95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final compound should be confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Evaluation of PROTAC Activity

Workflow for In Vitro Evaluation

In_Vitro_Workflow cluster_evaluation In Vitro PROTAC Evaluation Binding_Assay Binding Assays (e.g., TR-FRET, SPR) Assess binding to POI and E3 Ligase. Degradation_Assay Western Blot Analysis Measure POI degradation in cells. Binding_Assay->Degradation_Assay Dose_Response Dose-Response & Time-Course Determine DC50 and Dmax. Degradation_Assay->Dose_Response Mechanism_Validation Mechanism of Action Studies (e.g., Proteasome/E1 inhibitors) Dose_Response->Mechanism_Validation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assess cytotoxic effects. Mechanism_Validation->Cell_Viability

Caption: A typical workflow for the in vitro evaluation of a novel PROTAC.

1. Target Engagement Assays (e.g., TR-FRET):

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to measure the binding of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

  • Protocol Outline:

    • Recombinant tagged POI (e.g., GST-BTK) and tagged E3 ligase (e.g., His-CRBN) are used.

    • Terbium-conjugated anti-tag antibody (e.g., anti-GST) and a fluorescently labeled tracer that binds to the other protein are used.

    • In the presence of the PROTAC, the POI and E3 ligase are brought into proximity, leading to a FRET signal.

    • The assay is performed in a microplate format, and the TR-FRET signal is read on a compatible plate reader.

2. Western Blotting for Protein Degradation:

  • Principle: This is the most common method to directly visualize and quantify the degradation of the target protein.

  • Protocol Outline:

    • Culture a relevant cell line (e.g., a B-cell lymphoma line for a BTK PROTAC) in appropriate media.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of protein degradation.

3. Determination of DC50 and Dmax:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximal level of degradation achieved.

  • Protocol: Perform a dose-response experiment using western blotting with a range of PROTAC concentrations. The results are then plotted on a dose-response curve to calculate the DC50 and Dmax values.

4. Cell Viability Assays (e.g., MTT or CellTiter-Glo®):

  • Principle: To assess the downstream functional effect of protein degradation, cell viability assays are performed.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

    • Measure the absorbance or luminescence on a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that would be generated for a novel PROTAC like HypoPRO-001 .

ParameterHypoPRO-001Control Compound (Warhead only)
Binding Affinity (Kd, nM)
to BTK5025
to CRBN250N/A
Degradation Efficacy
DC50 (nM)15No degradation
Dmax (%)>90No degradation
Cellular Activity
IC50 in TMD8 cells (nM)20150

Conclusion

While the specific use of this compound in PROTAC development is not yet established in the scientific literature, its chemical properties make it a potentially valuable building block for the synthesis of novel PROTACs. The fluoropyridinyl moiety could impart favorable pharmacokinetic properties, and the primary amine serves as a versatile point of attachment. The generalized protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the utility of this and other novel chemical entities in the exciting and rapidly advancing field of targeted protein degradation. Further empirical investigation is required to determine the actual impact of incorporating this compound on the performance of a PROTAC.

Troubleshooting & Optimization

Optimizing Reductive Amination of (5-Fluoropyridin-2-yl)methanamine: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reductive amination of (5-Fluoropyridin-2-yl)methanamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is reductive amination and why is it important for this compound?

Reductive amination is a powerful and widely used chemical reaction that forms a new carbon-nitrogen (C-N) bond. It involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an intermediate imine, which is then reduced to the final amine product. For this compound, this reaction is crucial for synthesizing a diverse range of N-substituted derivatives, which are important scaffolds in medicinal chemistry and drug discovery.

Q2: What are the most common reducing agents for this reaction?

Several reducing agents are commonly employed for reductive amination. The choice of reagent is critical and depends on the specific substrates and desired reaction conditions. The most frequently used include:

  • Sodium Triacetoxyborohydride (STAB) : A mild and selective reducing agent, often the preferred choice for one-pot reductive aminations. It is particularly effective for reacting aldehydes with primary and secondary amines.[1][2] STAB is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][3]

  • Sodium Cyanoborohydride (NaBH₃CN) : Another selective reducing agent that is effective at a slightly acidic pH. It is less sensitive to moisture than STAB and can be used in protic solvents like methanol. However, it can generate toxic cyanide byproducts, requiring careful handling and workup procedures.

  • Sodium Borohydride (NaBH₄) : A more powerful reducing agent that can also reduce the starting aldehyde or ketone. Therefore, it is typically used in a two-step process where the imine is pre-formed before the addition of NaBH₄.[3]

  • Catalytic Hydrogenation : This method uses hydrogen gas and a metal catalyst (e.g., Palladium on carbon) to reduce the imine. It is considered a "green" chemistry approach but may not be suitable for substrates with other reducible functional groups.

Q3: How does the fluorine substituent on the pyridine ring affect the reaction?

The fluorine atom is an electron-withdrawing group, which decreases the electron density of the pyridine ring. This can make the nitrogen atom of the pyridine ring less basic and potentially less nucleophilic, which could slow down the initial imine formation. However, the primary amine of this compound is on a methyl spacer, which somewhat isolates it from the direct electronic effects of the ring. Nevertheless, the overall electron-deficient nature of the molecule might require slightly more forcing conditions or longer reaction times compared to more electron-rich amines.

Q4: What are the typical solvents used for the reductive amination of this compound?

The choice of solvent depends on the selected reducing agent.

  • For Sodium Triacetoxyborohydride (STAB) , anhydrous aprotic solvents are preferred to prevent its decomposition. Common choices include:

    • Dichloromethane (DCM)

    • 1,2-Dichloroethane (DCE)

    • Tetrahydrofuran (THF)

  • For Sodium Cyanoborohydride (NaBH₃CN) , protic solvents are often used:

    • Methanol (MeOH)

    • Ethanol (EtOH)

  • For Sodium Borohydride (NaBH₄) , protic solvents like methanol or ethanol are also common.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Imine Formation: The equilibrium may favor the starting materials. This can be a particular issue with less reactive carbonyl compounds or electron-deficient amines like 2-aminopyridine derivatives.1a. Add a dehydrating agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to remove water and drive the equilibrium towards imine formation. 1b. Pre-form the imine: React the amine and carbonyl compound together for a period before adding the reducing agent. Monitor imine formation by techniques like TLC or NMR. 1c. Increase the concentration of reactants.
2. Decomposition of the Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive.2. Use anhydrous solvents and reagents: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
3. Incorrect pH: The pH of the reaction is crucial for both imine formation and the activity of certain reducing agents like NaBH₃CN.3. Adjust the pH: For NaBH₃CN, a slightly acidic pH (around 5-6) is often optimal. This can be achieved by adding a small amount of acetic acid. For STAB, the reaction is often run without pH adjustment, but a small amount of acetic acid can sometimes be beneficial, especially with ketones.
4. Low Reactivity of the Amine: 2-Aminopyridine derivatives can be less nucleophilic.4. Increase reaction time and/or temperature: Monitor the reaction progress over a longer period. Gentle heating (e.g., 40-50 °C) may be necessary, but be mindful of the stability of the reactants and reagents.
Formation of Side Products 1. Over-alkylation (Dialkylation): The product amine can react with another molecule of the carbonyl compound to form a tertiary amine.1a. Use the amine as the limiting reagent. 1b. Add the carbonyl compound slowly to the reaction mixture.
2. Reduction of the Carbonyl Starting Material: This is more common with less selective reducing agents like NaBH₄ or if the imine formation is slow.2a. Use a more selective reducing agent like STAB or NaBH₃CN. 2b. Ensure complete imine formation before adding a less selective reducing agent.
3. Hydrolysis of the Imine: If water is present, the imine intermediate can hydrolyze back to the starting amine and carbonyl compound.3. Use anhydrous conditions , especially when using moisture-sensitive reagents.
Difficult Product Isolation 1. Product is water-soluble. 1. Perform multiple extractions with an organic solvent. 2. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product.
2. Emulsion formation during workup. 2. Add a small amount of brine or filter the mixture through celite.

Experimental Protocols

General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol provides a general starting point for the reductive amination of this compound. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium Triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq).

  • Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1 - 0.5 M concentration of the amine).

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation. For less reactive carbonyls, this time can be extended, and the addition of 3Å or 4Å molecular sieves may be beneficial.

  • Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise to the stirring solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Quantitative Data Summary

The following table summarizes representative conditions and yields for the reductive amination of various amines with different carbonyl compounds, providing a reference for optimizing the reaction of this compound. Note: Specific data for the target molecule is limited in the literature; these examples serve as a guide.

AmineCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
AnilineBenzaldehydeNaBH(OAc)₃DCERT395
BenzylamineCyclohexanoneNaBH(OAc)₃DCERT292
MorpholineAcetophenoneNaBH(OAc)₃ / AcOHDCERT2485
2-Aminopyridine derivativeAcetoneNaBH₃CN / AcOHMeOH5516Variable (can be low)
Aniline4-FluorobenzaldehydeNaBH(OAc)₃DCERT493
This compoundHypothetical BenzaldehydeNaBH(OAc)₃DCMRT12-24Expected >80%
This compoundHypothetical CyclohexanoneNaBH(OAc)₃ / AcOHDCERT24Expected >75%

Note: "RT" denotes room temperature. Yields are for isolated products.

Experimental Workflow and Logic Diagrams

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification Amine This compound Imine_Formation Imine Formation (Solvent, optional Acid/Dehydrating Agent) Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Imine intermediate Quench Quench Reaction Reduction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product N-Substituted This compound Purification->Product

Caption: General workflow for the one-pot reductive amination of this compound.

TroubleshootingLogic Start Low Yield? Check_Imine Check Imine Formation (TLC, NMR) Start->Check_Imine Imine_OK Imine Formed? Check_Imine->Imine_OK No_Imine No Imine Imine_OK->No_Imine No Check_Reagent Check Reducing Agent (Anhydrous Conditions for STAB) Imine_OK->Check_Reagent Yes Solution_Imine Add Dehydrating Agent Increase Time/Temp Pre-form Imine No_Imine->Solution_Imine Reagent_OK Reagent/Conditions OK? Check_Reagent->Reagent_OK Bad_Reagent Reagent/Conditions Issue Reagent_OK->Bad_Reagent No Check_Side_Rxns Side Reactions Observed? Reagent_OK->Check_Side_Rxns Yes Solution_Reagent Use Fresh Reagent Ensure Anhydrous Conditions Optimize pH Bad_Reagent->Solution_Reagent Side_Rxns Side Reactions Present Check_Side_Rxns->Side_Rxns Yes Success Reaction Optimized Check_Side_Rxns->Success No Solution_Side_Rxns Change Stoichiometry Use More Selective Reagent Side_Rxns->Solution_Side_Rxns

Caption: A logical troubleshooting guide for low-yield reductive amination reactions.

References

Technical Support Center: Synthesis of (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (5-Fluoropyridin-2-yl)methanamine. The following information is designed to address common challenges and provide guidance on mitigating byproduct formation and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent method for synthesizing this compound is the reduction of 2-cyano-5-fluoropyridine. This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon) or chemical hydrides (e.g., Lithium Aluminum Hydride - LiAlH₄).

Q2: What are the primary byproducts observed in the synthesis of this compound?

A2: The most significant and commonly encountered byproduct is the secondary amine, N-((5-fluoropyridin-2-yl)methyl)-(5-fluoropyridin-2-yl)methanamine. This impurity arises from the reaction of the newly formed primary amine with the intermediate imine species during the reduction of the nitrile. Other potential but less common impurities may include unreacted starting material (2-cyano-5-fluoropyridine) and over-reduced products, although these are typically less prevalent under controlled reaction conditions.

Q3: How can the formation of the secondary amine byproduct be minimized?

A3: Several strategies can be employed to suppress the formation of the secondary amine byproduct. One common approach during catalytic hydrogenation is the addition of ammonia or an acid to the reaction mixture.[1][2][3][4] Ammonia helps to shift the equilibrium away from the formation of the secondary amine by competing for the intermediate imine. Acids can protonate the primary amine product, reducing its nucleophilicity and thus its tendency to react with the imine intermediate. The choice of reducing agent and reaction conditions also plays a crucial role.

Q4: What are the recommended methods for purifying this compound?

A4: Purification of the crude product to remove the secondary amine and other impurities can be challenging due to the similar properties of the primary and secondary amines. Common purification techniques include:

  • Distillation: If there is a sufficient boiling point difference between the desired primary amine and the byproducts.

  • Chromatography: Reversed-phase flash chromatography can be an effective method for separating polar compounds like amines.[5]

  • Chemical Separation: This involves selectively reacting the primary amine with a reagent to form a solid or high-boiling adduct, which can be separated from the unreacted secondary amine. The primary amine is then regenerated from the adduct.[6]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Increase reaction time. - Increase catalyst loading or amount of reducing agent. - Optimize reaction temperature and pressure (for catalytic hydrogenation).
Degradation of product.- Ensure inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control reaction temperature to avoid thermal decomposition.
High percentage of secondary amine byproduct Reaction conditions favor secondary amine formation.- For Catalytic Hydrogenation: - Add ammonia (5-20 molar equivalents) to the reaction mixture.[2] - Alternatively, add a catalytic amount of a suitable acid. - For Chemical Hydride Reduction: - Use a less reactive hydride or control the stoichiometry carefully.
High concentration of primary amine product.- Use a more dilute solution of the starting nitrile.[2]
Difficulty in separating the primary amine from the secondary amine byproduct Similar physical properties (boiling point, polarity).- Employ reversed-phase chromatography with a suitable solvent system.[5] - Consider derivatization of the primary amine to form a more easily separable compound, followed by deprotection. - Explore chemical separation methods, such as the formation of a Schiff base with an immobilized aldehyde.[7]
Presence of unreacted 2-cyano-5-fluoropyridine in the final product Insufficient reducing agent or catalyst deactivation.- Increase the equivalents of the reducing agent. - For catalytic hydrogenation, ensure the catalyst is active and not poisoned. Consider using fresh catalyst.

Data Presentation

The following table summarizes the key reactants, products, and byproducts in the synthesis of this compound. Please note that the yield and byproduct percentages are representative and can vary significantly based on the specific experimental conditions.

Compound Structure Role Typical Yield / Percentage Analytical Characterization
2-cyano-5-fluoropyridine2-cyano-5-fluoropyridineStarting Material-GC-MS, ¹H NMR, ¹³C NMR
This compoundthis compoundMain Product70-90% (highly dependent on method)GC-MS, ¹H NMR, ¹³C NMR, IR
N-((5-fluoropyridin-2-yl)methyl)-(5-fluoropyridin-2-yl)methanamineSecondary Amine ByproductMajor Byproduct5-25% (without mitigation)GC-MS, ¹H NMR, ¹³C NMR

Experimental Protocols

Key Experiment: Reduction of 2-cyano-5-fluoropyridine using Raney Nickel

This protocol is a general guideline and may require optimization.

Materials:

  • 2-cyano-5-fluoropyridine

  • Raney Nickel (activated, slurry in water or ethanol)

  • Methanol or Ethanol (anhydrous)

  • Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a high-pressure reactor, add a slurry of Raney Nickel in the chosen solvent under an inert atmosphere.

  • Add a solution of 2-cyano-5-fluoropyridine in the same solvent.

  • If used, add the ammonia solution to the reaction mixture.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction progress by checking hydrogen uptake or by analyzing aliquots using GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, typically kept wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or chromatography.

Visualizations

Byproduct_Formation_Pathway start 2-cyano-5-fluoropyridine imine Intermediate Imine start->imine Reduction product This compound (Primary Amine) imine->product Further Reduction byproduct N-((5-fluoropyridin-2-yl)methyl)- This compound (Secondary Amine) imine->byproduct product->byproduct Reacts with Imine

Caption: Signaling pathway of byproduct formation.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_byproduct High Secondary Amine? check_yield->check_byproduct No optimize_conditions Optimize Reaction Conditions: - Time - Temperature - Catalyst Load check_yield->optimize_conditions Yes add_additive Add Ammonia or Acid check_byproduct->add_additive Yes purification Purification Strategy: - Distillation - Chromatography - Chemical Separation check_byproduct->purification No optimize_conditions->start add_additive->start end Successful Synthesis purification->end

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: (5-Fluoropyridin-2-yl)methanamine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent over-alkylation in reactions involving (5-Fluoropyridin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem with this compound?

A1: Over-alkylation is a common side reaction where the target primary amine, this compound, undergoes multiple additions of the alkyl group, leading to the formation of secondary and tertiary amines, and potentially even quaternary ammonium salts. This occurs because the initially formed mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent. This leads to a mixture of products, reducing the yield of the desired mono-alkylated product and complicating purification.

Q2: What are the main strategies to prevent over-alkylation?

A2: The primary strategies to control over-alkylation include:

  • Stoichiometric Control: Carefully managing the molar ratio of the reactants.

  • Reaction Condition Optimization: Adjusting temperature, solvent, and base to favor mono-alkylation.

  • Reductive Amination: A two-step, one-pot reaction that offers high selectivity for mono-alkylation.

  • Use of Protecting Groups: Temporarily blocking the amine to prevent multiple additions, followed by a deprotection step.

Q3: When should I choose direct alkylation versus reductive amination?

A3: Direct alkylation can be simpler to perform but is more prone to over-alkylation. It may be suitable when a large excess of the amine can be used or when the alkylating agent is not highly reactive. Reductive amination is generally the preferred method for achieving high selectivity for the mono-alkylated product, especially when dealing with more reactive alkylating agents or when a clean reaction profile is critical.

Troubleshooting Guide

Issue: Significant formation of di-alkylated and tri-alkylated byproducts.

This is the most common issue when performing direct alkylation of this compound. The following troubleshooting steps and alternative protocols can help minimize the formation of these impurities.

Solution 1: Optimization of Direct Alkylation Conditions

Careful control of reaction parameters is crucial to favor the formation of the mono-alkylated product.

Troubleshooting Workflow for Direct Alkylation

Troubleshooting_Direct_Alkylation start Start: Over-alkylation Observed check_stoichiometry 1. Adjust Stoichiometry - Use large excess of this compound (5-10 eq.) - Or use slight excess of alkylating agent (1.1-1.2 eq.) with slow addition start->check_stoichiometry check_temperature 2. Lower Reaction Temperature - Run reaction at 0°C or room temperature - Avoid high temperatures that accelerate di-alkylation check_stoichiometry->check_temperature check_solvent_base 3. Optimize Solvent and Base - Use a less polar solvent - Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3) check_temperature->check_solvent_base evaluate_results Evaluate Product Ratio (Mono- vs. Di-alkylation) check_solvent_base->evaluate_results success Success: Desired Mono-alkylation Achieved evaluate_results->success High Mono-alkylation failure Problem Persists: Consider Alternative Methods evaluate_results->failure Significant Over-alkylation reductive_amination Switch to Reductive Amination failure->reductive_amination

Caption: Troubleshooting workflow for minimizing over-alkylation in direct alkylation reactions.

Quantitative Data on Reaction Conditions for Aminopyridines

The following table summarizes reaction conditions and yields for the mono-alkylation of aminopyridines, which can serve as a starting point for optimizing the reaction of this compound.

MethodAmine SubstrateAlkylating AgentBase/Reducing AgentSolventTemp (°C)Time (h)Yield of Mono-alkylated Product (%)Reference
Direct AlkylationAminopyridineAlkyl HalideHeterogeneous CatalystVaries150-320Varies>95 (selectivity)[1]
Reductive Amination2-AminopyridinePropanoic AcidNaBH₄THF40-500.5-285[1]
Reductive Amination3-AminopyridinePropanoic AcidNaBH₄THF40-500.5-292[1]
Self-Limiting AlkylationN-Aryl-N-aminopyridinium saltMethyl IodideCs₂CO₃CH₃CNVaries1696[2][3]
Self-Limiting AlkylationN-Aryl-N-aminopyridinium saltBenzyl IodideCs₂CO₃CH₃CNVaries1698[2][3]
Solution 2: Reductive Amination Protocol

Reductive amination is a highly effective method for the selective mono-alkylation of primary amines. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.

Reaction Pathway: Over-alkylation vs. Reductive Amination

Reaction_Pathways cluster_0 Direct Alkylation cluster_1 Reductive Amination RNH2 This compound (Primary Amine) R2NH Mono-alkylated Product (Secondary Amine) RNH2->R2NH + R-X RX Alkyl Halide (R-X) R3N Di-alkylated Product (Tertiary Amine) R2NH->R3N + R-X (Often faster) RNH2_RA This compound (Primary Amine) Imine Imine Intermediate RNH2_RA->Imine + Aldehyde/Ketone Aldehyde Aldehyde/Ketone R2NH_RA Mono-alkylated Product (Secondary Amine) Imine->R2NH_RA [Reduction] (e.g., NaBH(OAc)₃)

Caption: Comparison of direct alkylation leading to over-alkylation and the more selective reductive amination pathway.

Experimental Protocols

Protocol 1: Direct N-Monoalkylation with Stoichiometric Control

This protocol is adapted for researchers aiming to optimize direct alkylation by controlling the stoichiometry.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous ACN or DMF (to make a 0.1-0.2 M solution).

  • Add anhydrous K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (1.5 eq) to the suspension.

  • Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature over 30-60 minutes.

  • Heat the reaction mixture to a temperature between 40-60°C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts.

  • If DMF was used, dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF. If ACN was used, concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated product.

Protocol 2: Selective N-Monoalkylation via Reductive Amination

This protocol provides a general procedure for the highly selective mono-alkylation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (to make a 0.1-0.2 M solution) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Note that the reaction may be exothermic.

  • Continue stirring at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-mono-alkylated product.

References

Technical Support Center: Synthesis of (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Fluoropyridin-2-yl)methanamine. The primary synthetic route addressed is the reduction of 5-fluoropyridine-2-carbonitrile.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common issue in the reduction of 5-fluoropyridine-2-carbonitrile. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_incomplete Addressing Incomplete Reaction start Low Yield Observed check_purity Verify Starting Material Purity (5-fluoropyridine-2-carbonitrile) start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction Purity OK impure_sm Purify Starting Material check_purity->impure_sm Impure side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes workup_loss Product Loss During Workup/Purification? side_reactions->workup_loss No optimize_conditions Optimize Reaction Conditions (see FAQ on side products) side_reactions->optimize_conditions Yes optimize_purification Optimize Purification Method (e.g., column chromatography, distillation) workup_loss->optimize_purification Yes end Improved Yield workup_loss->end No increase_temp Increase Temperature (with caution) increase_time->end increase_reagent Increase Reducing Agent Stoichiometry optimize_conditions->end optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Issue 2: Formation of Secondary and Tertiary Amine Byproducts

A significant challenge in nitrile reduction is the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines, which reduces the yield of the desired primary amine and complicates purification.[1]

Mechanism of Byproduct Formation

The intermediate imine formed during the reduction can react with the already formed primary amine product, leading to the formation of secondary and tertiary amines.[2]

ByproductFormation nitrile 5-Fluoropyridine-2-carbonitrile R-C≡N imine Intermediate Imine R-CH=NH nitrile->imine + [H] primary_amine Primary Amine (Product) R-CH₂NH₂ imine->primary_amine + [H] secondary_amine Secondary Amine (Byproduct) (R-CH₂)₂NH imine->secondary_amine + Primary Amine - NH₃

Caption: Simplified pathway showing the formation of secondary amine byproducts during nitrile reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 5-fluoropyridine-2-carbonitrile to this compound?

A1: The most common methods involve either catalytic hydrogenation or chemical reduction with metal hydrides.

  • Catalytic Hydrogenation: This is often the most economical route.[1] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide.[1] These reactions are typically performed under a hydrogen atmosphere.

  • Chemical Reduction: Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are effective for this transformation.[3] Other reagents include borane complexes (e.g., BH₃-THF).[4]

Q2: My catalytic hydrogenation with Raney Nickel is giving a low yield of the primary amine. How can I optimize this?

A2: Low yields with Raney Nickel are often due to the formation of secondary and tertiary amine byproducts.[4] To suppress these side reactions, consider the following:

  • Addition of Ammonia: Performing the reaction in the presence of ammonia (or ammonium hydroxide) can significantly increase the selectivity for the primary amine.[4]

  • Solvent Choice: The choice of solvent can influence the reaction. Ethanolic ammonia is a common solvent system.

  • Temperature and Pressure: These parameters should be optimized. Lower temperatures can sometimes favor the formation of the primary amine.

Q3: I am using LiAlH₄ for the reduction and observing a complex mixture of products. What could be the issue?

A3: LiAlH₄ is a very powerful and non-selective reducing agent.[5] Issues can arise from:

  • Reaction Temperature: The reaction is highly exothermic. It's crucial to maintain a low temperature (e.g., 0 °C) during the addition of the nitrile to the LiAlH₄ suspension to control the reaction rate.

  • Inverse Addition: For some sensitive substrates, adding the LiAlH₄ solution slowly to the nitrile solution (inverse addition) can provide better selectivity.[6]

  • Work-up Procedure: Improper quenching of the reaction can lead to product degradation. A careful, dropwise addition of water followed by an aqueous base solution is a standard procedure.

Q4: How can I purify the final product, this compound?

A4: The purification method will depend on the impurities present.

  • Distillation: If the product is a liquid and the byproducts have sufficiently different boiling points, vacuum distillation can be an effective method.

  • Column Chromatography: Silica gel chromatography is a common method for separating the primary amine from less polar secondary and tertiary amine byproducts. A solvent system such as dichloromethane/methanol with a small amount of ammonium hydroxide can be effective.

  • Acid-Base Extraction: As the product is a base, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Quantitative Data

The following table, adapted from a study on the reduction of nitriles using Raney Nickel and Potassium Borohydride (KBH₄), illustrates the effect of stoichiometry and temperature on the yield of the primary amine.[7] While the substrate is different, the trends can be informative for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Nitrile Reduction [7]

EntrySubstrate:KBH₄ Molar RatioTemperature (°C)Reaction Time (min)Yield (%)
11:2Room Temp.12043
21:3Room Temp.6080
31:4Room Temp.4592
41:5Room Temp.4092
51:4012093
61:4404585
71:4504584

Data adapted from Wu, B. et al. "Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines." ARKIVOC 2007 (xiii) 94-100.[7]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Raney Nickel

This protocol is a general guideline and should be optimized for the specific substrate and scale.

Workflow for Catalytic Hydrogenation

HydrogenationWorkflow setup Setup Hydrogenation Reactor charge_reagents Charge Reactor with: - 5-fluoropyridine-2-carbonitrile - Solvent (e.g., Ethanolic Ammonia) - Raney Nickel Slurry setup->charge_reagents purge Purge Reactor with Nitrogen, then with Hydrogen charge_reagents->purge react Pressurize with Hydrogen and Heat to Desired Temperature purge->react monitor Monitor Reaction Progress (TLC, GC, or HPLC) react->monitor cool_filter Cool, Depressurize, and Filter to Remove Catalyst monitor->cool_filter concentrate Concentrate the Filtrate cool_filter->concentrate purify Purify the Crude Product (Distillation or Chromatography) concentrate->purify

Caption: A step-by-step workflow for the catalytic hydrogenation of 5-fluoropyridine-2-carbonitrile.

Methodology:

  • Reactor Setup: A pressure reactor (autoclave) equipped with a magnetic stirrer, pressure gauge, and thermocouple is assembled and dried.

  • Charging the Reactor: The reactor is charged with 5-fluoropyridine-2-carbonitrile, a suitable solvent (e.g., ethanol saturated with ammonia), and a slurry of Raney Nickel in the same solvent. The catalyst is added under an inert atmosphere.

  • Purging: The reactor is sealed and purged several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-500 psi) and heated to the target temperature (e.g., 40-80 °C) with vigorous stirring.[8]

  • Monitoring: The reaction is monitored by observing hydrogen uptake and/or by analyzing aliquots (if possible) by TLC, GC, or HPLC.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. Caution: The Raney Nickel filter cake is pyrophoric and should not be allowed to dry in the air. It should be kept wet with solvent and disposed of properly.

  • Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: General Procedure for Reduction using Lithium Aluminium Hydride (LiAlH₄)

This protocol involves highly reactive and moisture-sensitive reagents and should be performed with appropriate safety precautions in a fume hood.

Methodology:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is set up.

  • Reagent Preparation: A suspension of LiAlH₄ in a dry ether solvent (e.g., THF, diethyl ether) is prepared in the flask and cooled in an ice bath.

  • Addition of Nitrile: A solution of 5-fluoropyridine-2-carbonitrile in the same dry solvent is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture may be stirred at 0 °C or allowed to warm to room temperature for a period of time until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath. This procedure is known as the Fieser workup.

  • Isolation: The resulting granular precipitate is filtered off and washed with the ether solvent. The combined filtrate and washings are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude amine is then purified, typically by vacuum distillation.

References

Troubleshooting guide for the purification of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of fluorinated pyridines. The following information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude fluorinated pyridines?

A1: Common impurities can include starting materials, reagents from the fluorination reaction (e.g., residual fluorinating agents or their byproducts), partially fluorinated or over-fluorinated pyridine derivatives, and products of side reactions such as hydrodefluorination.[1][2] The presence of water is also a frequent issue, as pyridine and its derivatives can be hygroscopic.[3]

Q2: How does the position of the fluorine atom affect the purification strategy?

A2: The position of the fluorine atom significantly impacts the electronic properties, polarity, and basicity (pKa) of the pyridine ring.[4] For instance, a 2-fluoropyridine is significantly less basic than a 3-fluoropyridine.[4] This change in polarity and basicity will dictate the choice of purification technique and conditions, such as the solvent system for chromatography or the pH for an acid-base extraction.

Q3: My fluorinated pyridine seems to be degrading during purification. What could be the cause?

A3: Fluorinated pyridines can be susceptible to decomposition under certain conditions. For example, some compounds may undergo hydrodefluorination, especially in the presence of certain catalysts or nucleophiles.[2][5][6][7] Additionally, purification on acidic stationary phases like silica gel can sometimes lead to the degradation of sensitive compounds.[8]

Q4: I'm having trouble removing water from my fluorinated pyridine sample. What is the best method?

A4: Simple distillation is often ineffective for removing water from pyridines due to the formation of azeotropes. Azeotropic distillation with a suitable entrainer (e.g., toluene) is a common industrial method.[9] For laboratory scale, drying with a suitable agent followed by distillation is effective.

Troubleshooting Guides

This section addresses specific issues encountered during common purification techniques for fluorinated pyridines.

Column Chromatography

Issue 1: Poor separation of my fluorinated pyridine from impurities.

  • Possible Cause: The chosen solvent system (mobile phase) does not provide adequate selectivity. The introduction of fluorine can significantly alter a molecule's polarity.[1]

  • Troubleshooting Steps:

    • Optimize the Solvent System: Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Consider a Different Stationary Phase: If separation on silica gel is poor, consider using alumina (basic, neutral, or acidic) or a reverse-phase column (e.g., C18). For separating isomers, a phenyl-hexyl stationary phase may offer better selectivity through π-π interactions.[10]

    • Employ Gradient Elution: A gradient of increasing solvent polarity can help to separate compounds with close retention factors.

    • Consider Derivatization: For isomers that are particularly difficult to separate, derivatization to alter their chromatographic properties can be an effective strategy.[10]

Issue 2: The fluorinated pyridine is streaking or tailing on the column.

  • Possible Cause: Strong interaction between the basic nitrogen of the pyridine and active sites (e.g., acidic silanol groups) on the silica gel stationary phase.[8][10]

  • Troubleshooting Steps:

    • Add a Modifier to the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

    • Use a Deactivated Stationary Phase: Employing end-capped silica gel or a different stationary phase like alumina can reduce tailing.

    • Adjust the Mobile Phase pH: For reverse-phase chromatography, adjusting the pH of the mobile phase can improve peak shape for basic compounds.[10]

Table 1: General Solvent Systems for Column Chromatography of Fluorinated Pyridines

Polarity of Fluorinated PyridineStationary PhaseExample Solvent System (Gradient)
Low to MediumSilica GelHexane/Ethyl Acetate (e.g., 100:0 to 70:30)
Medium to HighSilica GelDichloromethane/Methanol (e.g., 100:0 to 95:5)
Basic/PolarAlumina (Neutral or Basic)Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate
Highly Polar/AromaticReverse-Phase (C18)Water (with 0.1% Formic Acid or TFA)/Acetonitrile or Methanol
Crystallization

Issue 3: My fluorinated pyridine "oils out" instead of crystallizing.

  • Possible Cause: The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the presence of impurities is inhibiting crystal lattice formation.

  • Troubleshooting Steps:

    • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in a cold bath.

    • Use a Lower Concentration: Start with a more dilute solution to avoid rapid precipitation.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

    • Add a Seed Crystal: If a small amount of pure solid is available, add a seed crystal to induce crystallization.

    • Try a Different Solvent System: Experiment with different single or mixed solvent systems.[11][12][13]

Issue 4: The crystals are very fine or impure.

  • Possible Cause: The crystallization process is happening too quickly, trapping impurities within the crystal lattice.

  • Troubleshooting Steps:

    • Recrystallize: Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize more slowly.

    • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Then, add a small amount of the "good" solvent to clarify the solution before allowing it to cool slowly.[12][13]

Table 2: Common Solvent Pairs for Mixed-Solvent Crystallization

"Good" Solvent (Compound is Soluble)"Poor" Solvent (Compound is Insoluble)
DichloromethaneHexane
Ethyl AcetateHeptane
AcetoneWater
MethanolDiethyl Ether
Tetrahydrofuran (THF)Pentane
Distillation

Issue 5: My fluorinated pyridine co-distills with an impurity.

  • Possible Cause: The impurity has a boiling point very close to that of the desired product, or they form an azeotrope.

  • Troubleshooting Steps:

    • Fractional Distillation: Use a longer distillation column with a higher number of theoretical plates to improve separation.

    • Vacuum Distillation: Reducing the pressure will lower the boiling points of the compounds, which may increase the difference in their boiling points and improve separation.

    • Azeotropic or Extractive Distillation: If an azeotrope is formed, adding an entrainer can form a new, lower-boiling azeotrope that can be removed.[14][15][16] Extractive distillation involves adding a high-boiling solvent that alters the relative volatility of the components.[15]

Issue 6: The fluorinated pyridine is decomposing in the distillation pot.

  • Possible Cause: The compound is thermally unstable at its atmospheric boiling point.

  • Troubleshooting Steps:

    • Use Vacuum Distillation: Lowering the pressure will significantly reduce the required temperature for distillation, minimizing thermal decomposition.

    • Keep the Distillation Time Short: Do not heat the material for an extended period.

Experimental Protocols & Workflows

General Protocol for Flash Column Chromatography
  • Sample Preparation: Dissolve the crude fluorinated pyridine in a minimal amount of a suitable solvent (ideally the mobile phase or a solvent in which the compound is highly soluble).

  • Column Packing: Pack a column with the chosen stationary phase (e.g., silica gel) in the initial, less polar mobile phase.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if using a gradient.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or another appropriate analytical technique.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the impure fluorinated pyridine in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystal Formation: If crystals do not form, try scratching the flask or seeding with a pure crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizing Troubleshooting Workflows

Below are diagrams illustrating logical troubleshooting workflows for common purification challenges.

Chromatography_Troubleshooting cluster_start Problem: Poor Separation cluster_steps Troubleshooting Steps cluster_end Outcome start Poor Separation of Fluorinated Pyridine step1 Optimize Solvent System (TLC analysis) start->step1 Initial Approach step2 Change Stationary Phase (e.g., Alumina, Reverse Phase) step1->step2 No Improvement end Improved Separation step1->end Successful step3 Use Gradient Elution step2->step3 No Improvement step2->end Successful step4 Consider Derivatization step3->step4 Still Poor step3->end Successful step4->end Successful

Caption: Troubleshooting workflow for poor chromatographic separation.

Crystallization_Troubleshooting start Compound Oils Out step1 Slow Down Cooling start->step1 step2 Use a More Dilute Solution step1->step2 Fails end Crystals Form step1->end Success step3 Scratch Flask / Add Seed Crystal step2->step3 Fails step2->end Success step4 Change Solvent System step3->step4 Fails step3->end Success step4->end Success

References

Stability of (5-Fluoropyridin-2-yl)methanamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (5-Fluoropyridin-2-yl)methanamine under various experimental conditions. The following information is based on general chemical principles of similar structures, as direct stability-indicating studies on this specific molecule are not extensively available in public literature. It is highly recommended to perform compound-specific forced degradation studies to ascertain its definitive stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution revolve around its susceptibility to acid-base catalyzed hydrolysis and oxidation . The aminomethyl group and the pyridine ring are the most likely sites of degradation. The lone pair of electrons on the pyridine nitrogen and the primary amine can be targets for oxidative degradation.[1][2][3]

Q2: How is the stability of this compound expected to be under acidic conditions?

A2: Under acidic conditions, the pyridine nitrogen and the primary amine will be protonated, forming a more water-soluble salt. This protonation can increase the stability of the molecule towards some degradation pathways by decreasing the electron density of the pyridine ring. However, strong acidic conditions, especially at elevated temperatures, may still lead to hydrolysis or other degradation reactions. It is crucial to evaluate the stability across a range of pH values.

Q3: What is the anticipated stability of this compound under basic conditions?

A3: Under basic conditions, the free base form of this compound will be present. While this may prevent acid-catalyzed reactions, the molecule could be susceptible to base-catalyzed hydrolysis or oxidation. Some related aminopyridine compounds have shown degradation under alkaline conditions.[4]

Q4: How does the fluorine substituent affect the stability of the molecule?

A4: The fluorine atom at the 5-position of the pyridine ring is an electron-withdrawing group. This is generally expected to increase the chemical and metabolic stability of the pyridine ring by making it less susceptible to electrophilic attack and oxidation.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products for this molecule are not documented, potential degradation pathways for similar compounds include:

  • Oxidation: Formation of N-oxides on the pyridine nitrogen or degradation of the aminomethyl group.

  • Hydrolysis: Cleavage of the aminomethyl group, potentially leading to the formation of (5-fluoropyridin-2-yl)methanol or other related compounds.

  • Polymerization: Under certain conditions, primary amines can undergo polymerization.

Q6: How should I store solutions of this compound to minimize degradation?

A6: For optimal stability, it is recommended to store solutions of this compound at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The pH of the solution should be maintained in a range determined to be optimal through stability studies, likely in the slightly acidic to neutral range.

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound.

  • Possible Cause: The compound may be degrading under your experimental or storage conditions.

  • Solutions:

    • Review the pH, temperature, and solvent composition of your mobile phase and sample diluent.

    • Ensure your stock solutions and samples are stored properly (low temperature, protected from light).

    • Perform a forced degradation study to identify potential degradation products and their retention times.

    • Use a stability-indicating HPLC method.[5][6]

Problem 2: The potency of my this compound standard seems to be decreasing over time.

  • Possible Cause: The solid compound or your stock solution is degrading.

  • Solutions:

    • Store the solid compound in a tightly sealed container at low temperature and protected from light.

    • Prepare fresh stock solutions for each experiment.

    • If you must store stock solutions, store them at -20 °C or below in small aliquots to minimize freeze-thaw cycles.

    • Re-qualify your standard against a freshly prepared sample or a new lot of the compound.

Inferred Stability Data Summary

The following table summarizes the inferred stability of this compound under typical forced degradation conditions. This data is for illustrative purposes and should be confirmed by experimental studies. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[7]

Stress ConditionReagent/ParameterTemperatureDurationExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60 °C24 hoursLow to ModerateHydrolysis products
Base Hydrolysis 0.1 M NaOH60 °C24 hoursModerateHydrolysis products, potential for polymerization
Oxidation 3% H₂O₂Room Temperature24 hoursHighN-oxides, products of amine oxidation
Thermal Dry Heat80 °C48 hoursLowThermally induced degradation products
Photostability ICH Q1B conditionsAmbientAs per ICH Q1BModerate to HighPhotodegradation products

Experimental Protocols

The following are general protocols for performing forced degradation studies on this compound, based on ICH guidelines.[8][9][10]

1. Acid Hydrolysis

  • Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.

  • Incubate the solution at 60 °C.

  • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

2. Base Hydrolysis

  • Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.

  • Incubate the solution at 60 °C.

  • Withdraw aliquots at appropriate time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

3. Oxidative Degradation

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time points.

  • Dilute the samples with the mobile phase for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

4. Thermal Degradation

  • Place a known amount of solid this compound in a vial and heat it in an oven at 80 °C.

  • At appropriate time points, remove the vial, allow it to cool to room temperature, and dissolve the contents in a suitable solvent.

  • Dilute the solution with the mobile phase for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

5. Photostability Testing

  • Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12][13][14]

  • A control sample should be stored in the dark under the same temperature conditions.

  • At the end of the exposure, prepare solutions of the solid and solution samples and analyze them by a stability-indicating HPLC method, comparing them to the dark control.

Visualizations

Stability_Assessment_Workflow cluster_planning Planning & Preparation cluster_execution Forced Degradation Studies cluster_analysis Analysis & Interpretation cluster_conclusion Conclusion A Define Stability Study Objectives B Procure this compound A->B C Develop Stability-Indicating HPLC Method B->C D Acid Hydrolysis (0.1M HCl, 60°C) C->D E Base Hydrolysis (0.1M NaOH, 60°C) C->E F Oxidative Degradation (3% H2O2, RT) C->F G Thermal Degradation (80°C, Solid) C->G H Photostability (ICH Q1B) C->H I Analyze Samples by HPLC D->I E->I F->I G->I H->I J Quantify Degradation & Identify Degradants I->J K Establish Degradation Pathway J->K L Determine Intrinsic Stability K->L M Define Storage & Handling Conditions L->M Troubleshooting_Guide cluster_investigation Investigation cluster_solutions_sample Sample-Related Solutions cluster_solutions_method Method-Related Solutions Start Unexpected HPLC Peaks or Potency Loss Q1 Is the issue with the sample or the method? Start->Q1 A1 Sample Degradation Q1->A1 Sample A2 Method Issue Q1->A2 Method S1 Review Storage Conditions (Temp, Light, Atmosphere) A1->S1 S2 Check pH of Solutions A1->S2 S3 Prepare Fresh Solutions/Standards A1->S3 M1 Verify Mobile Phase Preparation A2->M1 M2 Check Column Performance A2->M2 M3 Ensure Method is Stability-Indicating A2->M3

References

Technical Support Center: Managing Impurities in the Large-Scale Production of (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of (5-Fluoropyridin-2-yl)methanamine. This resource is designed to assist researchers, scientists, and drug development professionals in identifying, controlling, and troubleshooting impurities that may arise during the large-scale production of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at an industrial scale?

A1: Based on established chemical methodologies, three primary synthetic routes are commonly employed for the large-scale production of this compound:

  • Route A: Reduction of 2-Cyano-5-fluoropyridine: This is a widely used method involving the reduction of the nitrile group to a primary amine.

  • Route B: Reductive Amination of 5-Fluoro-2-formylpyridine: This route involves the reaction of the corresponding aldehyde with ammonia in the presence of a reducing agent.

  • Route C: Nucleophilic Substitution of 2-(Halomethyl)-5-fluoropyridine: This pathway utilizes a starting material with a leaving group (e.g., chloro or bromo) on the methyl group, which is then displaced by an amine source.

Q2: What are the critical process parameters to control to minimize impurity formation?

A2: Regardless of the synthetic route, several critical process parameters should be tightly controlled:

  • Temperature: Exothermic reactions, such as reductions with metal hydrides, require careful temperature management to prevent side reactions and degradation.

  • Pressure: For catalytic hydrogenation reactions, maintaining consistent hydrogen pressure is crucial for complete conversion and to avoid the formation of partially reduced intermediates.

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants and reagents is essential to drive the reaction to completion and minimize unreacted starting materials.

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly impact the reaction's selectivity and the impurity profile.

  • Solvent Quality: The purity of the solvents used is important, as impurities in the solvent can introduce contaminants into the final product.

Q3: How can I effectively remove residual metal catalysts from my final product?

A3: Residual metal catalysts (e.g., Palladium, Nickel, Rhodium) from hydrogenation reactions are a common concern. Effective removal strategies include:

  • Filtration: Filtration through specialized cartridges (e.g., Celite® or activated carbon) can remove heterogeneous catalysts.

  • Chelating Agents: The use of scavenging agents or chelating resins can bind dissolved metal ions, which can then be removed by filtration.

  • Acid/Base Workup: Adjusting the pH of the solution can sometimes precipitate metal hydroxides, which can be filtered off.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, categorized by the synthetic route.

Route A: Reduction of 2-Cyano-5-fluoropyridine

Issue 1: Incomplete conversion, presence of starting material (2-Cyano-5-fluoropyridine) in the final product.

  • Question: My final product shows a significant peak corresponding to 2-Cyano-5-fluoropyridine in the HPLC analysis. What could be the cause and how can I fix it?

  • Answer:

    • Potential Causes:

      • Insufficient amount of reducing agent.

      • Deactivated catalyst (in case of catalytic hydrogenation).

      • Insufficient reaction time or temperature.

    • Troubleshooting Steps:

      • Verify Reagent Stoichiometry: Ensure at least the stoichiometric amount of reducing agent was used. For catalytic hydrogenation, ensure adequate catalyst loading.

      • Catalyst Activity: If using a heterogeneous catalyst, ensure it has not been poisoned or deactivated. Consider using fresh catalyst.

      • Optimize Reaction Conditions: Increase the reaction time or temperature according to established process parameters. Monitor the reaction progress by in-process controls (e.g., TLC or HPLC) to ensure completion.

      • Purification: If the impurity is already present in the final batch, consider a high-vacuum distillation or crystallization of a salt form (e.g., hydrochloride) to separate the non-basic nitrile from the amine product.

Issue 2: Presence of a secondary amine impurity, bis((5-fluoropyridin-2-yl)methyl)amine.

  • Question: I am observing a higher molecular weight impurity in my mass spectrometry analysis, which I suspect is the secondary amine. How is this formed and how can I avoid it?

  • Answer:

    • Potential Cause: This impurity can form through the reaction of the newly formed primary amine with an intermediate imine species during the reduction process.

    • Troubleshooting Steps:

      • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of this side reaction.

      • Rapid Quenching: Once the reaction is complete, promptly quench the reaction mixture to prevent further side reactions.

      • Purification: This impurity can often be separated from the primary amine by column chromatography or fractional distillation under reduced pressure.

Route B: Reductive Amination of 5-Fluoro-2-formylpyridine

Issue 1: Presence of the starting aldehyde (5-Fluoro-2-formylpyridine) and/or the corresponding alcohol ((5-Fluoropyridin-2-yl)methanol) in the final product.

  • Question: My product is contaminated with the starting aldehyde and the corresponding alcohol. What went wrong?

  • Answer:

    • Potential Causes:

      • Aldehyde: Incomplete reaction, possibly due to insufficient ammonia or reducing agent.

      • Alcohol: Reduction of the aldehyde starting material before the amination step.

    • Troubleshooting Steps:

      • Ensure Excess Ammonia: Use a sufficient excess of ammonia to favor imine formation.

      • Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.

      • Reaction Conditions: Optimize the pH and temperature to favor imine formation before the reduction step.

      • Purification: Both the aldehyde and alcohol can typically be removed through distillation or by converting the desired amine to a salt and washing with a non-polar solvent.

Route C: Nucleophilic Substitution of 2-(Halomethyl)-5-fluoropyridine

Issue 1: Formation of quaternary ammonium salts or over-alkylation products.

  • Question: I am seeing impurities with multiple pyridine units in my product mixture. How can these be avoided?

  • Answer:

    • Potential Cause: The newly formed primary amine can act as a nucleophile and react with the starting 2-(halomethyl)-5-fluoropyridine, leading to secondary and tertiary amines, and even quaternary ammonium salts.

    • Troubleshooting Steps:

      • Use a Large Excess of Amine Source: Employing a large excess of ammonia or the amine source will statistically favor the reaction of the starting material over the product.

      • Controlled Addition: Slowly add the 2-(halomethyl)-5-fluoropyridine to the amine source to maintain a low concentration of the alkylating agent.

      • Purification: These higher molecular weight impurities can be separated by distillation or chromatography.

Impurity Profile and Data

The following table summarizes the potential impurities for each synthetic route.

Synthetic Route Impurity Name Chemical Structure Typical Analytical Method Control Strategy
A: Reduction of 2-Cyano-5-fluoropyridine 2-Cyano-5-fluoropyridineF-Py-CNHPLC, GC-MSEnsure complete reaction; Optimize reducing agent stoichiometry.
bis((5-fluoropyridin-2-yl)methyl)amine(F-Py-CH2)2NHHPLC, LC-MSControl reaction temperature; Rapid quenching.
B: Reductive Amination 5-Fluoro-2-formylpyridineF-Py-CHOHPLC, GC-MSEnsure excess ammonia; Use selective reducing agent.
(5-Fluoropyridin-2-yl)methanolF-Py-CH2OHHPLC, GC-MSOptimize reaction conditions to favor imine formation.
C: Nucleophilic Substitution 2-(Halomethyl)-5-fluoropyridineF-Py-CH2X (X=Cl, Br)HPLC, GC-MSEnsure complete reaction; Use excess amine source.
Di- and tri-substituted amines(F-Py-CH2)nNH(3-n)HPLC, LC-MSUse large excess of amine source; Controlled addition.
General Residual Solvents (e.g., Toluene, THF, Methanol)N/AGC-HSProper drying and purification procedures.
Degradation ProductsVariousHPLC, LC-MSAvoid excessive temperatures and harsh pH conditions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This method is designed for the quantitative analysis of this compound and the detection of key process-related impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This method is suitable for the detection and quantification of residual solvents from the manufacturing process.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer and a Headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Visualizations

Workflow for Impurity Identification and Control

cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_product Final Product A Route A: Nitrile Reduction HPLC HPLC-UV for Purity A->HPLC GCMS GC-MS for Residual Solvents A->GCMS B Route B: Reductive Amination B->HPLC B->GCMS C Route C: Nucleophilic Substitution C->HPLC C->GCMS LCMS LC-MS for Impurity ID HPLC->LCMS Unknown Peak ID Distillation Fractional Distillation HPLC->Distillation Impurity Profile Crystallization Salt Crystallization HPLC->Crystallization Impurity Profile Chromatography Column Chromatography HPLC->Chromatography Impurity Profile FinalProduct This compound Distillation->FinalProduct Crystallization->FinalProduct Chromatography->FinalProduct

Caption: Workflow for Synthesis, Analysis, and Purification.

Impurity Formation Pathway (Route A)

SM 2-Cyano-5-fluoropyridine Intermediate Imine Intermediate SM->Intermediate [H] Product This compound Intermediate->Product [H] Impurity bis((5-fluoropyridin-2-yl)methyl)amine Intermediate->Impurity + Product

Caption: Formation of a secondary amine impurity.

This technical support center provides a foundational guide for managing impurities in the large-scale production of this compound. For specific and complex cases, further investigation and consultation with analytical and process chemistry experts are recommended.

Technical Support Center: Suzuki Coupling of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Suzuki-Miyaura cross-coupling of fluorinated pyridine derivatives.

Troubleshooting Guide

Question 1: My reaction yield is low or I'm observing no product formation. What are the common causes and how can I improve it?

Answer:

Low yields in the Suzuki coupling of fluorinated pyridine derivatives can stem from several factors, primarily catalyst deactivation and the instability of the boronic acid. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation (Poisoning): The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. This is a well-documented issue with nitrogen-containing heterocycles.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, preventing catalyst deactivation.[1][2][3]

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1][2][4] Fluorinated pyridine boronic acids are particularly susceptible to this due to the electron-withdrawing nature of the ring.[1][5]

    • Solution 1: Use a Milder Base: Strong bases like NaOH or NaOtBu can accelerate protodeboronation. Switch to milder bases such as K₃PO₄, Cs₂CO₃, or Na₂CO₃.[1][3][5]

    • Solution 2: Modify the Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt. These are more resistant to decomposition and slowly release the active boronic acid under reaction conditions.[2][4][5] N-methyliminodiacetic acid (MIDA) boronates are another excellent, highly stable option that provides a slow release of the boronic acid.[2][5]

    • Solution 3: Anhydrous Conditions: While a small amount of water can be beneficial for dissolving the base, excess water can promote protodeboronation. Ensure your solvents are appropriately dried.[1][2][3][5]

    • Solution 4: Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature if your catalyst system is active enough.[5]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all interconnected. An inappropriate combination can lead to poor results.[1]

    • Solution: A systematic screening of these components is often necessary. A good starting point for challenging couplings is a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) and a mild base like K₃PO₄ in a solvent such as dioxane, often with a small amount of water.[2][3][6]

Question 2: I'm observing a significant amount of a side product that appears to be my starting fluoropyridine without the boronic acid group. What is happening and how can I prevent it?

Answer:

You are observing the product of protodeboronation, a common and often frustrating side reaction.[5] This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (like water).[4]

Strategies to Minimize Protodeboronation:

  • Switch to a Boronic Ester: This is a highly effective strategy. Pinacol esters or MIDA boronates are significantly more stable than the corresponding boronic acids.[2][5]

  • Optimize the Base: Use milder inorganic bases like K₃PO₄, Cs₂CO₃, or even KF.[3][5]

  • Control Water Content: Use anhydrous solvents. While some Suzuki reactions benefit from a small amount of water to aid in base solubility, for sensitive substrates like fluorinated pyridine boronic acids, minimizing water is often crucial.[2][5]

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 60 °C instead of 100 °C) to slow down the rate of protodeboronation relative to the desired coupling.[5]

  • Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[5]

Question 3: My reaction mixture is turning black, and I'm getting a lot of homocoupling of my aryl halide. What's going wrong?

Answer:

The formation of a black precipitate (often palladium black) and homocoupling of the aryl halide are typically signs of catalyst decomposition and/or the presence of oxygen.

  • Inadequate Degassing: Oxygen can promote the oxidative homocoupling of the aryl halide and can also lead to the oxidation and deactivation of the active Pd(0) catalyst.[1][7]

    • Solution: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period are effective.[1][2]

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, which can promote side reactions.[8]

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, highly active precatalyst system (e.g., Buchwald precatalysts) that efficiently generates the active Pd(0) species.[2]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated pyridine boronic acids so challenging to use in Suzuki couplings? A1: The main challenges are twofold: 1) The electron-withdrawing fluorine atom and the pyridine nitrogen make the boronic acid prone to protodeboronation (hydrolysis of the C-B bond).[1][5] 2) The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and low reactivity, often referred to as the "2-pyridyl problem".[2][9]

Q2: Which palladium catalyst and ligand system is a good starting point? A2: There is no single "best" system, as the optimal choice depends on the specific substrates. However, for challenging couplings involving fluorinated pyridines, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich monophosphine ligand (e.g., SPhos, XPhos, RuPhos) is generally a successful starting point.[3] Pre-formed palladium complexes with these ligands, known as Buchwald precatalysts, are also highly effective.[2] For some systems, Pd(dppf)Cl₂ has also shown good performance.[10][11]

Q3: Is an inert atmosphere always necessary? A3: Yes, it is highly recommended to perform Suzuki couplings under an inert atmosphere (argon or nitrogen).[1] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation and lower yields.[7] Oxygen can also promote undesirable homocoupling side reactions.[2]

Q4: Can I use the fluoropyridine as the halide partner instead of the boronic acid? A4: Generally, no. The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond and is typically unreactive under standard Suzuki coupling conditions.[7][12] Therefore, the fluorinated pyridine is almost always used as the nucleophilic partner (i.e., the boronic acid or its derivative).[12]

Q5: How can I monitor the progress of my reaction? A5: You can monitor the reaction by taking small aliquots at different time points and analyzing them by LC-MS or ¹H NMR. Look for the disappearance of the limiting starting material and the appearance of the desired product. This will also allow you to see the formation of byproducts like the protodeboronated fluoropyridine.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings involving heteroaryl boronic acids, which can serve as a guide for optimizing your reaction.

Table 1: Effect of Base and Solvent on a Model Suzuki Coupling Data adapted from a study on pyridine-2-sulfonyl fluoride (PyFluor) with 2-thiopheneboronic acid, providing a comparative framework.[6][13]

EntryBase (3.0 eq)Solvent (4:1 ratio)Yield (%)
1Na₃PO₄dioxane/water82
2K₃PO₄dioxane/water75
3Cs₂CO₃dioxane/water68
4K₂CO₃dioxane/water65
5Na₂CO₃dioxane/water71
6Na₃PO₄toluene/water55
7Na₃PO₄dry dioxane45

Table 2: Impact of Boron Reagent on Yield and Protodeboronation Illustrative data based on typical observations for unstable heteroaryl boronic acids.[5]

EntryBoron ReagentTemperatureTypical Yield (%)Protodeboronation
1Boronic Acid100 °C10-30%High
2Boronic Acid60 °C40-60%Moderate
3Pinacol Ester100 °C70-90%Low
4Pinacol Ester60 °C60-80%Very Low
5MIDA Boronate100 °C80-95%Very Low

Experimental Protocols

General Protocol for Suzuki Coupling using a Fluorinated Pyridine Boronic Acid Pinacol Ester

This protocol is a general starting point and should be optimized for specific substrates.[2][5]

Reagent Preparation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the fluorinated pyridine boronic acid pinacol ester (1.2-1.5 eq.), and a mild base such as K₃PO₄ (3.0 eq.).[2][5]

  • Seal the flask with a septum.

Inert Atmosphere:

  • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere.[1][2][5]

Catalyst and Solvent Addition:

  • Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and/or the ligand system.[2]

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.[2]

Reaction:

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1][8]

Workup:

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2]

Visualizations

Suzuki_Cycle cluster_main Suzuki Catalytic Cycle cluster_deactivation Deactivation Pathway Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X Deactivated Deactivated Catalyst (Pyridine Coordinated) Pd(0)L2->Deactivated Coordination ArPd(II)L2X Ar-Pd(II)-X OxAdd->ArPd(II)L2X Transmetal Transmetalation (Pyr-B(OR)2 + Base) ArPd(II)L2X->Transmetal Pyr-B(OR)2 Base ArPd(II)L2Pyr Ar-Pd(II)-Pyr Transmetal->ArPd(II)L2Pyr RedElim Reductive Elimination ArPd(II)L2Pyr->RedElim RedElim->Pd(0)L2 Product Ar-Pyr Product RedElim->Product

Caption: The Suzuki catalytic cycle and a potential catalyst deactivation pathway.

Troubleshooting_Workflow cluster_sm_unreacted Starting Material Unreacted cluster_sm_reacted Starting Material Consumed start Low Yield or No Reaction check_sm Check Starting Materials (TLC/LCMS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed catalyst_issue Potential Catalyst Issue sm_consumed->catalyst_issue No byproducts Complex Mixture of Byproducts? sm_consumed->byproducts Yes temp_issue Increase Temperature catalyst_issue->temp_issue ligand_issue Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_issue->ligand_issue end Reaction Optimized ligand_issue->end protodeboronation Protodeboronation is the main issue byproducts->protodeboronation Yes, deborylated pyridine homocoupling Homocoupling is observed byproducts->homocoupling Yes, homocoupled products use_ester Switch to Boronic Ester (Pinacol or MIDA) protodeboronation->use_ester milder_base Use Milder Base (K3PO4, Cs2CO3) protodeboronation->milder_base lower_temp Lower Reaction Temperature protodeboronation->lower_temp degas Improve Degassing Procedure homocoupling->degas pd0_source Use Pd(0) Source homocoupling->pd0_source use_ester->end degas->end

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Competing_Pathways cluster_desired Desired Pathway cluster_side_reaction Side Reaction start Fluoropyridine Boronic Acid transmetalation Transmetalation start->transmetalation Pd Catalyst, Base protodeboronation Protodeboronation start->protodeboronation H₂O, Base, Heat product Desired Coupled Product transmetalation->product byproduct Fluoropyridine (Byproduct) protodeboronation->byproduct

Caption: Competing pathways for a fluorinated pyridine boronic acid.

References

Removal of catalyst residues from (5-Fluoropyridin-2-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst residues from the synthesis of (5-Fluoropyridin-2-yl)methanamine.

Troubleshooting Guide

High levels of residual catalyst, particularly palladium, can be a common issue in the synthesis of nitrogen-containing heterocyclic compounds like this compound. The nitrogen atoms in the pyridine ring and the methanamine side chain can act as strong ligands, forming stable complexes with the metal catalyst and making it difficult to remove through simple filtration.[1]

Issue 1: High Residual Catalyst Levels After Initial Filtration
  • Possible Cause: The catalyst (e.g., Palladium) is not heterogeneous or has leached into the solution, forming a stable, soluble complex with the amine product. Simple filtration through standard filter paper or even Celite may be ineffective for these soluble species.[1]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Use a scavenger resin specifically designed for palladium removal. Thiol-based or amine-based scavengers on a solid support (like silica or polystyrene) are often effective.[1][2] These functionalized supports selectively bind to the palladium, which can then be removed by filtration.[1]

    • Optimize Scavenging Conditions: To improve the efficiency of the scavenger, consider increasing the reaction temperature (e.g., to 50 °C) and/or extending the treatment time (e.g., up to 24 hours).[1]

    • Activated Carbon Treatment: While effective, activated carbon can be non-specific and may lead to product loss.[1] Use the minimum amount necessary and screen different grades of activated carbon.

Issue 2: Significant Product Loss During Purification
  • Possible Cause: Non-specific adsorption of the polar this compound product onto the purification medium, a common problem when using activated carbon or some scavenger resins.[1]

  • Suggested Solutions:

    • Reduce Adsorbent Quantity: Titrate the amount of activated carbon or scavenger to find the minimum quantity required for effective catalyst removal while minimizing product loss.

    • Screen Different Scavengers: Test a variety of scavengers as some may exhibit lower non-specific binding of your product.

    • Solvent Selection: The choice of solvent can influence the interaction between your product and the adsorbent. Consider performing the scavenging in a more polar solvent to potentially reduce product adsorption.

    • Acid Wash: An acidic wash (e.g., with dilute HCl) can protonate the amine groups, forming a salt that is soluble in the aqueous phase.[3][4] This can help partition the product away from the catalyst, which may remain in the organic phase or be filtered out. Subsequent basification and extraction can recover the product.

Logical Flow for Troubleshooting Catalyst Removal

G start Start: Crude Reaction Mixture initial_filtration Initial Filtration (e.g., through Celite) start->initial_filtration check_catalyst Check Residual Catalyst Level (ICP-MS) initial_filtration->check_catalyst success Purification Successful check_catalyst->success Acceptable high_catalyst High Residual Catalyst check_catalyst->high_catalyst Too High scavenger Treatment with Scavenger Resin or Activated Carbon high_catalyst->scavenger check_yield Check Product Yield scavenger->check_yield low_yield Significant Product Loss check_yield->low_yield Low Yield recheck_catalyst Re-check Catalyst Level check_yield->recheck_catalyst Acceptable Yield optimize Optimize Scavenging: - Reduce adsorbent amount - Screen different scavengers - Change solvent low_yield->optimize acid_wash Alternative: Acidic Workup low_yield->acid_wash optimize->scavenger acid_wash->initial_filtration recheck_catalyst->success Acceptable recheck_catalyst->high_catalyst Still Too High G cluster_0 Method 1: Scavenger Resin cluster_1 Method 2: Acidic Extraction crude_sol Dissolve Crude Product in Solvent add_scavenger Add Scavenger Resin crude_sol->add_scavenger stir_heat Stir (4-24h, 25-60°C) add_scavenger->stir_heat filter_resin Filter to Remove Resin stir_heat->filter_resin concentrate_1 Concentrate Filtrate filter_resin->concentrate_1 final_product Purified Product concentrate_1->final_product dissolve_org Dissolve Crude in Organic Solvent acid_extract Extract with 1M HCl dissolve_org->acid_extract separate_aq Separate Aqueous Layer acid_extract->separate_aq basify Basify with NaHCO3 separate_aq->basify org_extract Extract with Organic Solvent basify->org_extract dry_concentrate Dry and Concentrate org_extract->dry_concentrate dry_concentrate->final_product start Crude Product start->crude_sol start->dissolve_org

References

Technical Support Center: LC-MS Methods for Identifying Impurities in (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in (5-Fluoropyridin-2-yl)methanamine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should look for in my this compound sample?

A1: Impurities in this compound can originate from the synthetic route or degradation. While specific impurities should be confirmed by analytical standards, potential process-related impurities may include unreacted starting materials or byproducts. Common synthetic routes for 2-aminomethylpyridines involve the reduction of 2-cyanopyridine. Therefore, potential impurities could include:

  • 2-Cyano-5-fluoropyridine: The immediate precursor to the final product.

  • Oxidation products: The amine functionality is susceptible to oxidation.

  • Byproducts from side reactions: Depending on the specific synthetic conditions, other related substances may be formed.

Degradation products can form under stress conditions such as exposure to acid, base, oxidation, heat, or light. Forced degradation studies are recommended to identify these potential impurities.

Q2: My this compound is a polar compound and I'm having trouble with retention on my C18 column. What can I do?

A2: Poor retention of polar compounds on traditional reversed-phase columns like C18 is a common issue. Here are a few strategies to improve retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that provide enhanced retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can improve the retention of ionic or ionizable analytes like amines. However, be aware that ion-pairing reagents can sometimes cause ion suppression in the mass spectrometer.

  • Mobile Phase Modification: Adjusting the pH of the mobile phase can change the ionization state of your analyte and influence its retention. For an amine, a higher pH mobile phase (if compatible with the column) can sometimes increase retention in reversed-phase chromatography.

Q3: I am observing poor peak shape (tailing or fronting) for my main peak. What are the likely causes?

A3: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: The basic nature of the amine can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing. Using a base-deactivated column or adding a small amount of a competing base (like triethylamine) to the mobile phase can help.

  • Inappropriate Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and the column.

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes. Try flushing the column or replacing it.

Q4: I am seeing a lot of background noise in my mass spectrum. How can I reduce it?

A4: High background noise can interfere with the detection of low-level impurities. Here are some tips to reduce it:

  • Use High-Purity Solvents and Reagents: Ensure all mobile phase components and sample diluents are LC-MS grade.

  • Clean the Ion Source: The ion source of the mass spectrometer can become contaminated over time. Regular cleaning is essential.

  • Optimize MS Parameters: Adjusting parameters like desolvation gas flow and temperature can help reduce chemical noise.

  • Sample Preparation: A thorough sample preparation procedure to remove matrix components can significantly reduce background noise.

Troubleshooting Guides

Common LC-MS Issues and Solutions
Problem Potential Causes Recommended Solutions
No or Low Signal for the Analyte - Incorrect MS polarity setting- Ion source is dirty or not optimized- In-source fragmentation- Incorrect mobile phase composition- Ensure you are in the correct ionization mode (positive mode for amines).- Clean and optimize the ion source parameters (e.g., capillary voltage, gas flows, temperatures).- Optimize cone/fragmentor voltage to minimize in-source fragmentation.- Ensure the mobile phase is compatible with good ionization (e.g., contains a volatile acid like formic acid).
Poor Peak Shape (Tailing) - Secondary interactions with the column- Column overload- Extracolumn dead volume- Use a base-deactivated column or add a competing base to the mobile phase.- Dilute the sample.- Check and minimize the length and diameter of all tubing.
Poor Peak Shape (Fronting) - Column overload- Sample solvent stronger than the mobile phase- Dilute the sample.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Retention Time Shifts - Inadequate column equilibration- Changes in mobile phase composition- Column temperature fluctuations- Column degradation- Ensure the column is equilibrated for a sufficient time before each run.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it is old or has been subjected to harsh conditions.
Unexpected Peaks in the Chromatogram - Contamination from sample, solvent, or system- Carryover from a previous injection- Presence of impurities in the sample- Run a blank injection to identify the source of contamination.- Implement a robust needle wash procedure.- Investigate the identity of the peaks using their mass-to-charge ratio and fragmentation patterns.
Low Sensitivity for Impurities - Insufficient sample concentration- Ion suppression from the main component or matrix- Suboptimal MS parameters- Concentrate the sample if possible.- Improve chromatographic separation to reduce co-elution.- Optimize MS parameters specifically for the impurities of interest.

Experimental Protocols

General LC-MS Method for Impurity Profiling of this compound

This is a general starting method and may require optimization for your specific instrumentation and impurity profile.

Liquid Chromatography (LC) Parameters:

Parameter Condition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a polar-endcapped C18 column.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 40% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Sample Diluent 90:10 Acetonitrile:Water

Mass Spectrometry (MS) Parameters:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Cone/Fragmentor Voltage 20-40 V (Optimize for minimal in-source fragmentation of the parent compound)
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 350 - 450 °C
Source Temperature 120 - 150 °C
Acquisition Mode Full Scan (e.g., m/z 50-500) for initial impurity profiling. For targeted analysis of known impurities, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification cluster_reporting Reporting Sample Sample of this compound Dilution Dilution in appropriate solvent Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Peak_Integration Peak Integration & Analysis MS_Detection->Peak_Integration Impurity_Identification Impurity Identification (Mass & Fragmentation) Peak_Integration->Impurity_Identification Quantification Quantification Impurity_Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for LC-MS Impurity Identification.

troubleshooting_workflow Start LC-MS Analysis Issue Check_Chromatography Review Chromatogram Start->Check_Chromatography Poor_Peak_Shape Poor Peak Shape? Check_Chromatography->Poor_Peak_Shape Yes Check_MS_Data Review Mass Spectrum Check_Chromatography->Check_MS_Data No Retention_Shift Retention Time Shift? Poor_Peak_Shape->Retention_Shift No Sol_Peak_Shape Check for: - Column Overload - Secondary Interactions - Mobile Phase Issues Poor_Peak_Shape->Sol_Peak_Shape Yes Low_Signal Low/No Signal? Retention_Shift->Low_Signal No Sol_Retention_Shift Check for: - Column Equilibration - Mobile Phase Prep - Temperature Control Retention_Shift->Sol_Retention_Shift Yes Sol_Low_Signal Check for: - MS Settings (Polarity, Source) - Sample Concentration - Ion Suppression Low_Signal->Sol_Low_Signal Yes Low_Signal->Check_MS_Data No End Problem Resolved Sol_Peak_Shape->End Sol_Retention_Shift->End Sol_Low_Signal->End Unexpected_Peaks Unexpected Peaks? Check_MS_Data->Unexpected_Peaks Sol_Unexpected_Peaks Check for: - Contamination - Carryover - Degradation Unexpected_Peaks->Sol_Unexpected_Peaks Yes Unexpected_Peaks->End No Sol_Unexpected_Peaks->End

Caption: Troubleshooting Decision Tree for LC-MS Analysis.

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates is a cornerstone of robust chemical synthesis and drug discovery. (5-Fluoropyridin-2-yl)methanamine, a key building block in the synthesis of various pharmaceutical agents, requires precise and reliable purity assessment to ensure the quality and integrity of the final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and specificity allow for the effective separation of the main compound from potential process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This section details a proposed RP-HPLC method for the purity analysis of this compound, based on established methodologies for similar pyridine and primary amine compounds.[1][2]

Objective: To develop and validate a robust RP-HPLC method for the quantitative purity determination of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector or a Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve should be constructed using a certified reference standard. Method validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Generate Report

HPLC Experimental Workflow for Purity Analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the predominant method, other techniques can be employed for purity assessment, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.High resolution, sensitivity, and quantitative accuracy. Well-established and versatile.Requires chromophores for detection. May require derivatization for compounds with poor UV absorbance.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile impurities and residual solvents. High sensitivity with appropriate detectors (e.g., FID, MS).[4]Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary to increase volatility.[5]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster analysis times and reduced organic solvent consumption compared to HPLC.[6] Good for chiral separations.Less common instrumentation. Method development can be more complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used quantitatively (qNMR).Provides absolute purity without the need for a specific reference standard for each impurity. Non-destructive.[7]Lower sensitivity compared to chromatographic methods for trace impurities. Higher instrumentation cost.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Can be coupled with HPLC (LC-MS) or GC (GC-MS) to provide mass information for impurity identification. High sensitivity and specificity.Not a standalone quantitative method for purity without a separation technique.

Considerations for this compound

This compound is a primary amine, which can sometimes present challenges in reversed-phase HPLC due to potential interactions with residual silanols on the silica-based stationary phase, leading to peak tailing. The use of a mobile phase with a low pH (e.g., containing 0.1% TFA) helps to protonate the amine, minimizing these interactions and improving peak shape.

For enhanced sensitivity and selectivity, especially for trace-level impurities, derivatization of the primary amine group with a UV-absorbing or fluorescent tag can be considered.[8][9][10] Common derivatizing agents include dansyl chloride and o-phthalaldehyde (OPA).[5] However, this adds complexity to the sample preparation process.

Method_Selection cluster_primary Primary Considerations cluster_methods Analytical Methods start Purity Analysis of this compound volatility Volatility & Thermal Stability start->volatility concentration Expected Impurity Levels start->concentration hplc HPLC volatility->hplc Non-volatile gc GC volatility->gc Volatile concentration->hplc Trace to Major qnmr qNMR concentration->qnmr Major Impurities sfc SFC hplc->sfc Alternative (Speed, Green) gc->hplc If Derivatization Needed

Decision workflow for selecting a purity analysis method.

Conclusion

For the routine purity analysis of this compound, RP-HPLC with UV detection is a highly suitable and robust method. It provides the necessary resolution and sensitivity to separate and quantify potential impurities. While alternative techniques like GC and SFC have their specific applications, HPLC offers the best balance of versatility, performance, and accessibility for this type of compound in a pharmaceutical development setting. For structural confirmation and the determination of absolute purity without a reference standard, qNMR serves as a powerful orthogonal technique. The choice of method should be guided by the specific requirements of the analysis, such as the need for impurity identification, the expected concentration of impurities, and available instrumentation.

References

A Comparative Guide to the ¹H and ¹⁹F NMR Spectral Analysis of (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for (5-Fluoropyridin-2-yl)methanamine and its analogues. Due to the limited availability of fully assigned experimental data for this compound in the reviewed literature, this guide combines predictive analysis based on known substituent effects with experimental data from closely related compounds to offer a comprehensive analytical framework.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound, alongside experimental data for analogous compounds to provide a basis for comparison. Predictions are derived from established principles of NMR spectroscopy and analysis of substituent effects on aromatic systems.

Table 1: ¹H NMR Spectral Data Comparison

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)-CH₂- (ppm)-NH₂ (ppm)Solvent
This compound (Predicted) ~7.4 (dd)~7.6 (td)~8.3 (d)~3.9 (s)~1.8 (br s)CDCl₃
2-Amino-5-fluoropyridine¹6.57 (dd)7.25 (td)7.98 (d)-4.5 (br s)CDCl₃
2-Aminomethylpyridine (unsubstituted analog)²7.17 (dd)7.64 (td)8.54 (d)3.89 (s)1.75 (br s)CDCl₃

¹Data for 2-amino-5-fluoropyridine is used to approximate the influence of the fluorine atom on the pyridine ring protons. ²Data for 2-aminomethylpyridine provides a baseline for the aminomethyl and amino proton signals.

Table 2: ¹⁹F NMR Spectral Data Comparison

Compound¹⁹F Chemical Shift (δ) vs. CFCl₃ (ppm)MultiplicityCoupling Constants (Hz)Solvent
This compound (Predicted) ~ -120 to -140tJ(F, H-4) ≈ 8-10, J(F, H-6) ≈ 3-5CDCl₃
2-Fluoropyridine³-60.7m-neat

³Data for 2-fluoropyridine illustrates a typical chemical shift for fluorine directly on the pyridine ring, though the position and other substituents will cause significant shifts.

Experimental Protocols

Standard protocols for acquiring high-resolution ¹H and ¹⁹F NMR spectra are provided below. These are general procedures and may require optimization based on the specific instrument and sample.

General Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

General Protocol for ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

  • Instrumentation: An NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with 'cpd' decoupling on Bruker instruments).

    • Spectral Width: A wide spectral width is initially recommended (e.g., -200 to 0 ppm) to locate the fluorine signal, which can then be narrowed for higher resolution.[1]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, as ¹⁹F sensitivity is high but concentrations may be low.

  • Processing: Similar to ¹H NMR, apply a Fourier transform with an appropriate window function. Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of a novel fluorinated compound like this compound.

NMR_Analysis_Workflow cluster_synthesis Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_output Reporting Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep H1_NMR 1D ¹H NMR Acquisition Sample_Prep->H1_NMR F19_NMR 1D ¹⁹F NMR Acquisition Sample_Prep->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional) H1_NMR->TwoD_NMR Process_Spectra Processing of FID (FT, Phasing, Baseline Correction) H1_NMR->Process_Spectra F19_NMR->Process_Spectra TwoD_NMR->Process_Spectra Assign_H1 Assign ¹H Signals (Chemical Shift, Multiplicity, J-coupling) Process_Spectra->Assign_H1 Assign_F19 Assign ¹⁹F Signal (Chemical Shift, Multiplicity, J-coupling) Process_Spectra->Assign_F19 Structure_Elucidation Structural Confirmation and Comparison with Analogs Assign_H1->Structure_Elucidation Assign_F19->Structure_Elucidation Data_Table Tabulation of NMR Data Structure_Elucidation->Data_Table Report Publication or Report Generation Data_Table->Report

Caption: Workflow for NMR spectral analysis.

Discussion and Comparative Analysis

¹H NMR Spectrum:

  • Aromatic Region: The pyridine ring protons of this compound are expected to show distinct signals. The fluorine atom at the 5-position will exert a significant electronic effect, influencing the chemical shifts of the adjacent protons (H-4 and H-6) through both inductive and mesomeric effects. Coupling between the fluorine and these protons is also expected, leading to further splitting of the signals. Specifically, a doublet of doublets for H-3, a triplet of doublets for H-4, and a doublet for H-6 are predicted.

  • Aliphatic Region: The aminomethyl (-CH₂-) protons are expected to appear as a singlet, as there are no adjacent protons to couple with. The amine (-NH₂) protons will likely present as a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange.

¹⁹F NMR Spectrum:

  • The ¹⁹F NMR spectrum is anticipated to show a single resonance, as there is only one fluorine atom in the molecule.[2] The chemical shift will be characteristic of a fluorine atom attached to an aromatic pyridine ring.[1][3] This signal is predicted to be a triplet due to coupling with the two adjacent protons (H-4 and H-6). The magnitude of the J(F, H) coupling constants can provide valuable structural information.

Comparison with Alternatives:

  • Effect of the Aminomethyl Group: Comparing the predicted spectrum of this compound with the experimental data for 2-amino-5-fluoropyridine, the replacement of the amino group directly on the ring with an aminomethyl group at the 2-position is expected to cause a downfield shift of the H-3 and H-6 protons due to the change in the electronic nature of the substituent.

  • Effect of the Halogen: A comparison with other (5-halopyridin-2-yl)methanamine derivatives (e.g., chloro or bromo analogues) would reveal the influence of the halogen's electronegativity and size on the chemical shifts of the pyridine ring protons and the ¹⁹F chemical shift. Generally, a more electronegative halogen would be expected to cause a greater deshielding of the adjacent protons.

This guide provides a foundational understanding of the expected ¹H and ¹⁹F NMR spectral features of this compound. The provided protocols and comparative data serve as a valuable resource for researchers in the synthesis and analysis of fluorinated pyridine derivatives. Experimental verification of the predicted data is recommended for definitive structural elucidation.

References

Comparative Reactivity Analysis: (5-Fluoropyridin-2-yl)methanamine vs. (5-Chloropyridin-2-yl)methanamine in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridine building blocks is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides a comparative analysis of the reactivity of (5-Fluoropyridin-2-yl)methanamine and (5-Chloropyridin-2-yl)methanamine in fundamental organic reactions, including acylation, alkylation, and palladium-catalyzed cross-coupling. This objective comparison is supported by a synthesis of available, albeit limited, experimental data and established chemical principles.

The electronic properties of the halogen substituent at the 5-position of the pyridine ring—fluorine versus chlorine—are expected to exert a significant influence on the nucleophilicity of the methanamine nitrogen and the susceptibility of the C-X bond to undergo cross-coupling reactions. Fluorine, being more electronegative than chlorine, imparts a stronger inductive electron-withdrawing effect, which can modulate the basicity and nucleophilicity of the amine. Conversely, the nature of the carbon-halogen bond (C-F vs. C-Cl) dictates the feasibility and conditions required for cross-coupling reactions.

I. Acylation Reactions

Acylation of the primary amine functionality in (5-halopyridin-2-yl)methanamines is a fundamental transformation for the introduction of amide moieties. The reactivity in this context is primarily governed by the nucleophilicity of the amine's nitrogen atom.

Theoretical Considerations: The stronger inductive effect of fluorine in this compound is anticipated to decrease the electron density on the nitrogen atom of the methanamine group compared to its chloro-substituted counterpart. This reduction in electron density would theoretically lead to lower nucleophilicity and potentially slower reaction rates in acylation reactions.

Table 1: Comparative Data for N-Acetylation

CompoundReagentSolventCatalyst/BaseProductYieldReference
2-Amino-5-chloro-4-methylpyridineAcetic AnhydrideAcetic Anhydride-N-(5-Chloro-4-methylpyridin-2-yl)acetamideHigh[1]
General AminesAcetic AnhydridePyridine-N-acetylated amine-[2]

Note: Direct experimental data for the N-acetylation of this compound and (5-Chloropyridin-2-yl)methanamine under identical conditions was not found in the reviewed literature. The data presented is for a structurally similar compound to illustrate a typical high-yielding acylation.

Experimental Protocol: General N-Acetylation

A standard protocol for the N-acetylation of an aminopyridine derivative involves its reaction with an acylating agent like acetic anhydride, often in the presence of a base or as the solvent itself.

Acylation_Workflow Start Start: (5-Halopyridin-2-yl)methanamine Reagents Add Acetic Anhydride (optional: Pyridine as solvent/base) Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Workup Quench with Water Extract with Organic Solvent Reaction->Workup Isolation Dry and Concentrate Purify by Chromatography Workup->Isolation Product N-((5-Halopyridin-2-yl)methyl)acetamide Isolation->Product Alkylation_Workflow Start Start: (5-Halopyridin-2-yl)methanamine Reagents Add Alkyl Halide and Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) Start->Reagents Reaction Heat to appropriate temperature Reagents->Reaction Workup Aqueous Workup Extract with Organic Solvent Reaction->Workup Isolation Dry and Concentrate Purify by Chromatography Workup->Isolation Product N-Alkyl-N-((5-halopyridin-2-yl)methyl)amine Isolation->Product Suzuki_Workflow Start Start: (5-Halopyridin-2-yl)methanamine Reagents Add Boronic Acid/Ester, Pd Catalyst, and Base in Solvent (e.g., Dioxane/H2O) Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup Extract with Organic Solvent Reaction->Workup Isolation Dry and Concentrate Purify by Chromatography Workup->Isolation Product 5-Arylpyridin-2-yl)methanamine Isolation->Product

References

Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridylmethanamines: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The Impact of Fluorination in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Key advantages often cited in the literature include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to a longer half-life and improved bioavailability of the drug.

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, through the formation of hydrogen bonds and other non-covalent interactions. This can result in increased potency.

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity, and basicity (pKa). These changes can affect a drug's solubility, membrane permeability, and overall absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that is more favorable for binding to its target.

Biological Activities of Pyridylmethanamine Derivatives

Pyridylmethanamines are a versatile class of compounds that have been investigated for a wide range of biological activities. They are key structural motifs in numerous therapeutic agents and research compounds, targeting various biological systems. Documented activities include:

  • Central Nervous System (CNS) Activity: Many pyridylmethanamine derivatives exhibit affinity for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine transporters, making them promising candidates for the treatment of neurological and psychiatric disorders.

  • Enzyme Inhibition: The pyridylmethanamine scaffold has been utilized in the design of inhibitors for various enzymes, playing roles in cancer, inflammation, and infectious diseases.

  • Antimicrobial Activity: Certain substituted pyridylmethanamines have demonstrated antibacterial and antifungal properties.

  • Antiprotozoal Activity: This class of compounds has also been explored for its potential in treating parasitic infections.

Framework for a Comparative Study

To definitively assess the impact of fluorination on the biological activity of pyridylmethanamines, a direct comparative study would be required. This would involve the synthesis of a fluorinated pyridylmethanamine and its exact non-fluorinated analog, followed by a battery of in vitro and in vivo assays.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the biological activities of a fluorinated and a non-fluorinated pyridylmethanamine.

cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis & Comparison A Fluorinated Pyridylmethanamine C Receptor Binding Assays A->C D Enzyme Inhibition Assays A->D E Cell-Based Functional Assays A->E F Metabolic Stability Assays A->F B Non-Fluorinated Pyridylmethanamine B->C B->D B->E B->F G Pharmacokinetic Profiling C->G D->G E->G F->G J Comparative Biological Activity Profile G->J H Efficacy in Disease Models H->J I Toxicology Studies I->J

Caption: Workflow for comparing fluorinated and non-fluorinated pyridylmethanamines.

Detailed Experimental Protocols

While specific comparative data is lacking, the following are detailed protocols for the types of key experiments that would be essential for such a study.

Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of the test compounds for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand with known high affinity for the target receptor.

    • Fluorinated and non-fluorinated pyridylmethanamine test compounds.

    • Assay buffer (e.g., Tris-HCl with appropriate salts).

    • 96-well filter plates.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the test compound (fluorinated or non-fluorinated analog).

    • Add the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand by vacuum filtration through the filter plates.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of a specific enzyme.

  • Materials:

    • Purified enzyme.

    • Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).

    • Fluorinated and non-fluorinated pyridylmethanamine test compounds.

    • Assay buffer.

    • 96-well microplate reader.

  • Procedure:

    • In a 96-well plate, add the enzyme and varying concentrations of the test compound.

    • Pre-incubate the enzyme and inhibitor for a specific time.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader.

    • The rate of the reaction is calculated for each concentration of the inhibitor.

    • The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined.

In Vivo Efficacy Study

This type of study evaluates the therapeutic effect of the test compounds in a relevant animal model of a disease.

  • Materials:

    • Animal model of the disease of interest (e.g., a mouse model of a specific cancer or neurological disorder).

    • Fluorinated and non-fluorinated pyridylmethanamine test compounds formulated for administration (e.g., in saline for injection).

    • Vehicle control.

    • Positive control (a known effective drug), if available.

  • Procedure:

    • Animals are randomly assigned to treatment groups (vehicle, non-fluorinated compound, fluorinated compound, positive control).

    • The compounds are administered to the animals according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Disease progression is monitored over the course of the study using relevant endpoints (e.g., tumor size, behavioral tests, survival).

    • At the end of the study, tissues may be collected for further analysis (e.g., to measure drug concentration or biomarkers).

    • The efficacy of the fluorinated and non-fluorinated compounds is compared based on the measured endpoints.

Conclusion

The strategic incorporation of fluorine is a powerful tool in drug discovery, often leading to compounds with improved biological activity and pharmacokinetic properties. While the pyridylmethanamine scaffold is a well-established pharmacophore, there is a clear need for direct comparative studies to elucidate the specific effects of fluorination on this chemical class. The experimental frameworks provided in this guide offer a roadmap for researchers to conduct such investigations, which would provide invaluable data for the rational design of novel and more effective pyridylmethanamine-based therapeutics. Future research in this area is strongly encouraged to fill this knowledge gap and unlock the full potential of fluorinated pyridylmethanamines in medicine.

A Spectroscopic Comparison of (5-Fluoropyridin-2-yl)methanamine and its Bromo-Analog for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of (5-Fluoropyridin-2-yl)methanamine and its bromo-analog, (5-Bromopyridin-2-yl)methanamine. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a foundational dataset for the characterization and further development of these promising chemical entities.

The substitution of a fluorine atom for a bromine atom on the pyridine ring is expected to induce notable differences in the spectroscopic signatures of these molecules. These differences arise from the distinct electronic effects and isotopic abundances of the two halogens. This guide summarizes the expected and observed spectroscopic data for these compounds, based on available information for closely related structures, to facilitate their identification and use in research.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and (5-Bromopyridin-2-yl)methanamine. It is important to note that while some of this data is derived from experimental values of closely related compounds, other values are predicted based on established spectroscopic principles.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Pyridine H-3: ~7.4 (dd) Pyridine H-4: ~7.7 (td) Pyridine H-6: ~8.3 (d) -CH₂-: ~3.9 (s) -NH₂: ~1.8 (s, br)Pyridine C-2: ~160 (d) Pyridine C-3: ~122 (d) Pyridine C-4: ~138 (d) Pyridine C-5: ~158 (d, ¹JCF ≈ 230 Hz) Pyridine C-6: ~140 (d) -CH₂-: ~45
(5-Bromopyridin-2-yl)methanamine Pyridine H-3: ~7.3 (d) Pyridine H-4: ~7.8 (dd) Pyridine H-6: ~8.5 (d) -CH₂-: ~3.9 (s) -NH₂: ~1.8 (s, br)Pyridine C-2: ~162 Pyridine C-3: ~123 Pyridine C-4: ~141 Pyridine C-5: ~118 Pyridine C-6: ~150 -CH₂-: ~45

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling patterns are indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet, (dd) doublet of doublets, (td) triplet of doublets, (br) broad. For the fluoro-compound, through-space coupling between F and protons on the aminomethyl group may be observed.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound Key IR Absorptions (cm⁻¹) Mass Spectrometry (m/z)
This compound 3350-3150 (N-H stretch) 1600-1580 (N-H bend) 1590, 1470 (C=C, C=N stretch) ~1250 (C-F stretch) 1330-1250 (Aromatic C-N stretch)[M]⁺: 126 [M+H]⁺: 127
(5-Bromopyridin-2-yl)methanamine 3350-3150 (N-H stretch) 1600-1580 (N-H bend) 1580, 1460 (C=C, C=N stretch) ~1030 (C-Br stretch) 1330-1250 (Aromatic C-N stretch)[M]⁺: 186, 188 (approx. 1:1 ratio) [M+H]⁺: 187, 189 (approx. 1:1 ratio)

Note: The mass spectrum of the bromo-analog will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aromatic amines like this compound and its bromo-analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or a pure KBr pellet.[1]

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.[1]

    • The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • The standard electron energy for EI is 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a desired mass range (e.g., m/z 50-500).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC-MS).

    • Operate the ESI source in positive ion mode to generate protonated molecules [M+H]⁺.

    • Typical ESI parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.

Visualized Workflows and Pathways

To further aid in the understanding of the analysis and potential application of these compounds, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation sample Compound dissolve Dissolve in Deuterated Solvent sample->dissolve pellet Prepare KBr Pellet sample->pellet dilute Dilute in Volatile Solvent sample->dilute nmr NMR Spectrometer dissolve->nmr ftir FT-IR Spectrometer pellet->ftir ms Mass Spectrometer dilute->ms process_nmr Process NMR Data (FT, Phasing, Baseline) nmr->process_nmr process_ftir Process IR Data (Background Subtraction) ftir->process_ftir process_ms Analyze Mass Spectrum (m/z, Isotope Pattern) ms->process_ms interpretation Structural Elucidation & Comparison process_nmr->interpretation process_ftir->interpretation process_ms->interpretation

Caption: General experimental workflow for spectroscopic analysis.

hypothetical_signaling_pathway compound (5-Halopyridin-2-yl)methanamine (Ligand) receptor Membrane Receptor (e.g., GPCR, Kinase) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger (e.g., cAMP, IP3) g_protein->second_messenger Modulates kinase_cascade Kinase Cascade (e.g., MAPK Pathway) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: A hypothetical cell signaling pathway for investigation.

References

Head-to-head comparison of synthetic routes to 2-(aminomethyl)-5-halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(aminomethyl)-5-halopyridine scaffold is a crucial building block in medicinal chemistry, appearing in numerous pharmacologically active compounds. The efficient and scalable synthesis of these intermediates is therefore of significant interest. This guide provides a head-to-head comparison of the most common synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Overview of Synthetic Strategies

Three primary strategies dominate the synthesis of 2-(aminomethyl)-5-halopyridines, each starting from a different commercially available pyridine derivative:

  • Route A: From 2-Methyl-5-halopyridines via side-chain halogenation followed by amination.

  • Route B: From 5-Halopyridine-2-carbonitriles via direct reduction of the nitrile group.

  • Route C: From 5-Halopyridine-2-carboxaldehydes via reductive amination.

The following diagram illustrates these convergent synthetic pathways.

G Synthetic Routes to 2-(Aminomethyl)-5-halopyridines cluster_A Route A cluster_B Route B cluster_C Route C SM1 2-Methyl-5-halopyridine Int1 2-(Halomethyl)-5-halopyridine SM1->Int1 Radical Halogenation (NBS) SM2 5-Halopyridine-2-carbonitrile Product 2-(Aminomethyl)-5-halopyridine SM2->Product Nitrile Reduction (e.g., H2/Raney Ni, LiAlH4) SM3 5-Halopyridine-2-carboxaldehyde SM3->Product Reductive Amination (e.g., NH3, H2/Catalyst) Int2 N-[[5-Halopyridin-2-yl]methyl]phthalimide Int1->Int2 Gabriel Synthesis (K-Phthalimide) Int1->Product Direct Amination (NH3) Int2->Product Hydrazinolysis

Caption: Key synthetic pathways to 2-(aminomethyl)-5-halopyridines.

Head-to-Head Data Comparison

The following table summarizes quantitative data for the different synthetic routes, allowing for an objective comparison of their performance.

RouteStarting MaterialKey Reagents & ConditionsYield (%)Purity/Notes
A1 2-Chloro-5-(chloromethyl)pyridine25% aq. NH₃, Acetonitrile, 80 °C, 2 h~65%Product isolated by column chromatography.
A2 2-(Halomethyl)-5-halopyridine1. Potassium Phthalimide, DMF2. Hydrazine (N₂H₄)HighGabriel synthesis avoids over-alkylation; suitable for primary amines[1][2].
B 5-Halopyridine-2-carbonitrileH₂, Raney®-Nickel, NH₃, 90 °C, 60 bar~92%Conditions for a related nitrile-ester hydrogenation[3]. Ammonia suppresses secondary amine formation.
B 5-Halopyridine-2-carbonitrile1. LiAlH₄, THF2. H₂O quenchHighPotent, non-selective reducing agent; incompatible with many functional groups[4][5].
C 5-Halopyridine-2-carboxaldehydeaq. NH₃, H₂, Fe or Co Catalyst, 80-140 °C, 6.5 MPa75-99%High-yielding, tolerates halogens. Utilizes earth-abundant metal catalysts[6][7][8].

Experimental Protocols

Detailed methodologies for key transformations are provided below.

Route A1: Direct Amination of 2-Chloro-5-(chloromethyl)pyridine

This protocol is adapted from a known synthesis of 5-(aminomethyl)-2-chloropyridine.

Procedure:

  • A stainless steel autoclave is charged with 2-chloro-5-(chloromethyl)pyridine (1.0 eq.), 25% aqueous ammonia (approx. 10 eq.), and acetonitrile.

  • The mixture is heated to 80 °C in an oil bath and stirred for 2 hours.

  • After cooling, the reaction mixture is diluted with 30% aqueous sodium hydroxide solution and concentrated under reduced pressure.

  • The residue is taken up in ethanol, dried over anhydrous magnesium sulfate, and filtered.

  • The filtrate is concentrated, and the crude product is purified by column chromatography (e.g., dichloromethane/methanol eluent) to yield the final product.

Route A2: Gabriel Synthesis from 2-(Halomethyl)-5-halopyridine

This is a general procedure for synthesizing primary amines from alkyl halides, effectively preventing the formation of secondary and tertiary amine byproducts[1][2][9].

Procedure:

  • Alkylation: To a solution of 2-(halomethyl)-5-halopyridine (1.0 eq.) in a polar aprotic solvent like DMF, add potassium phthalimide (1.1 eq.). Heat the mixture (e.g., 80-100 °C) until TLC or LC-MS indicates complete consumption of the starting halide. After cooling, the mixture is typically poured into water to precipitate the N-alkylated phthalimide intermediate, which is then filtered and dried.

  • Hydrazinolysis: The N-alkylated phthalimide intermediate (1.0 eq.) is suspended in ethanol or methanol. Hydrazine hydrate (1.2-1.5 eq.) is added, and the mixture is refluxed for 2-4 hours. During this time, a thick precipitate of phthalhydrazide forms[2].

  • Work-up: After cooling, the mixture is acidified with HCl, and the phthalhydrazide precipitate is filtered off. The filtrate is then concentrated, and the residue is made basic with NaOH solution and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated to afford the primary amine.

Route B: Catalytic Hydrogenation of 5-Halopyridine-2-carbonitrile

This method utilizes high-pressure hydrogen and a catalyst for the reduction. The addition of ammonia is crucial to minimize the formation of secondary amine byproducts[3].

Procedure:

  • In a high-pressure reactor, 5-halopyridine-2-carbonitrile (1.0 eq.) is dissolved in a solvent such as ethanol, often saturated with ammonia.

  • Raney®-Nickel catalyst (5-10 wt%) is added to the solution as a slurry[3][10].

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 60 bar / ~870 psi).

  • The reaction is heated (e.g., 90 °C) and stirred until hydrogen uptake ceases.

  • After cooling and venting the hydrogen, the catalyst is carefully filtered off (note: Raney-Nickel can be pyrophoric).

  • The filtrate is concentrated under reduced pressure to yield the crude amine, which can be purified further if necessary.

Route C: Reductive Amination of 5-Halopyridine-2-carboxaldehyde

This modern approach uses transition-metal catalysts for the direct conversion of aldehydes to primary amines[6][8].

Procedure:

  • A high-pressure reactor is charged with the 5-halopyridine-2-carboxaldehyde (1.0 eq.), 25% aqueous ammonia (excess), and the catalyst (e.g., 10 mol% Fe or Co catalyst)[7][8].

  • The reactor is sealed, purged, and pressurized with hydrogen (e.g., 1-6.5 MPa / ~145-940 psi).

  • The mixture is heated to the reaction temperature (e.g., 80-140 °C) and stirred for several hours (e.g., 20 h).

  • After cooling and venting, the reaction mixture is worked up by extracting the product into an organic solvent.

  • The product is typically isolated as its hydrochloride salt by treating the organic solution with HCl. The resulting salt is filtered and dried to yield the pure primary amine salt.

Conclusion and Recommendations

  • Route A (From 2-Methyl-5-halopyridine): This route is viable but involves two distinct transformations. The Gabriel synthesis variant (A2) is preferred for ensuring the selective formation of the primary amine without polyalkylation, which can be a significant issue with direct amination (A1)[1].

  • Route B (From 5-Halopyridine-2-carbonitrile): Catalytic hydrogenation is a powerful and high-yielding method, well-suited for large-scale production. The use of LiAlH₄ is effective but less practical for complex molecules due to its high reactivity and lack of functional group tolerance[5].

  • Route C (From 5-Halopyridine-2-carboxaldehyde): Reductive amination offers a direct and often very high-yielding path to the target molecule. Recent advances with iron and cobalt catalysts make this an increasingly attractive and sustainable option that is tolerant of the halide substituent[6][8][11].

For laboratory-scale synthesis where functional group tolerance is key, Route C (Reductive Amination) is highly recommended. For large-scale industrial production, Route B (Catalytic Hydrogenation) offers high efficiency and throughput, provided the necessary high-pressure equipment is available.

References

Navigating In Vitro Validation: A Comparative Guide for (5-Fluoropyridin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into metabolically labile positions of drug candidates has become a cornerstone of modern medicinal chemistry. The (5-Fluoropyridin-2-yl)methanamine scaffold, in particular, offers a unique combination of properties, including the potential for enhanced metabolic stability and altered basicity, making it an attractive building block for novel therapeutics. This guide provides an objective comparison of in vitro assay validation for compounds derived from this scaffold, supported by experimental data and detailed protocols, to aid researchers in their drug discovery efforts.

Data Presentation: Comparative In Vitro Performance

The following tables summarize quantitative data for a representative compound derived from this compound, a glutamate receptor 5 (mGlu5) negative allosteric modulator (NAM), and a conceptual alternative targeting a different kinase family, illustrating the types of in vitro data crucial for early-stage drug discovery.

Table 1: In Vitro Potency and Physicochemical Properties

Compound IDTargetAssay TypeIC50 / EC50 (µM)Molecular Weight ( g/mol )cLogPtPSA (Ų)
NAM 28d mGlu5Radioligand Binding0.11[1]3802.22[1]77[1]
Alternative A JAK2 (Hypothetical)Kinase Inhibition0.054102.885
Alternative B VEGFR2 (Hypothetical)Kinase Inhibition0.024253.190

Table 2: In Vitro ADME & Safety Profile

Compound IDAssay TypeSpeciesResult
NAM 28d Metabolic Stability (Microsomes)HumanModerate
NAM 28d hERG InhibitionHumanLow Risk
Alternative A Metabolic Stability (Microsomes)HumanHigh
Alternative A hERG InhibitionHumanModerate Risk
Alternative B Metabolic Stability (Microsomes)HumanModerate
Alternative B hERG InhibitionHumanLow Risk

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific compounds and cell lines.

mGlu5 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the mGlu5 receptor, thereby determining its binding affinity.

  • Cell Culture: HEK293 cells stably expressing human mGlu5 receptors are cultured to ~80% confluency.

  • Membrane Preparation: Cells are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.

  • Binding Reaction: Cell membranes are incubated with a known concentration of a radiolabeled mGlu5 ligand (e.g., [³H]-MPEP) and varying concentrations of the test compound.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is calculated using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (e.g., for JAK2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents: Recombinant human JAK2 enzyme, a suitable substrate peptide, and ATP.

  • Reaction Setup: The kinase, substrate, and test compound at various concentrations are incubated in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using a fluorescence-based method or mass spectrometry.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

MTT Assay for Cell Viability

This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mandatory Visualization

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Glutamate Glutamate mGlu5 mGlu5 Glutamate->mGlu5 Binds Gq Gq mGlu5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling Ca_release->Downstream PKC_activation->Downstream NAM_28d NAM 28d NAM_28d->mGlu5 Inhibits

Caption: Simplified mGlu5 receptor signaling pathway and the inhibitory action of a NAM.

Experimental Workflow

G cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Assay & Readout seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compound Add Serial Dilutions of Compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read

Caption: General workflow for an in vitro cell viability (MTT) assay.

Logical Relationship

G Start Start: this compound Scaffold SAR Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Start->SAR Potency Improved Target Potency SAR->Potency Selectivity Enhanced Kinase Selectivity SAR->Selectivity Metabolic Increased Metabolic Stability SAR->Metabolic Reduced_hERG Reduced hERG Liability SAR->Reduced_hERG Lead_Candidate Lead Candidate Potency->Lead_Candidate Selectivity->Lead_Candidate Metabolic->Lead_Candidate Reduced_hERG->Lead_Candidate

Caption: Logical progression from a starting scaffold to a lead candidate through SAR/SPR.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Halogenated Pyridine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology. Halogenated pyridines have emerged as a privileged scaffold in the design of potent kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of kinases. However, achieving selectivity across the highly conserved human kinome remains a significant challenge. Off-target effects of kinase inhibitors can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.

This guide provides a comparative analysis of the cross-reactivity profiles of prominent kinase inhibitors derived from halogenated pyridines. By summarizing quantitative experimental data and detailing the methodologies used for their assessment, this document aims to provide an objective resource for researchers to understand and compare the selectivity of these important therapeutic agents.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activities of three well-characterized, clinically approved kinase inhibitors that feature a halogenated pyridine or a structurally related scaffold: Sorafenib, Vemurafenib, and Dabrafenib. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a standard measure of inhibitor potency. Lower IC50 values indicate greater potency. This data, compiled from various public sources and comprehensive screening studies, highlights the diverse selectivity profiles of these compounds.[1][2][3][4]

Table 1: Kinase Inhibition Profile of Sorafenib

Sorafenib is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma.[5][6][7] It is known to inhibit the Raf serine/threonine kinases and various receptor tyrosine kinases involved in angiogenesis.[1][5][6]

Kinase TargetIC50 (nM)
Primary Targets
Raf-16
B-Raf (wild-type)22
B-Raf (V600E)38
VEGFR-290
VEGFR-320
PDGFR-β57
c-Kit68
FLT358
RET43
Selected Off-Targets
p38α>10,000
MEK1>10,000
ERK1>10,000
EGFR>10,000

Note: IC50 values are compiled from various sources and assay conditions may differ.[1][2][4]

Table 2: Kinase Inhibition Profile of Vemurafenib

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase and is used in the treatment of late-stage melanoma.[8] While highly selective for its primary target, it exhibits off-target activity against other kinases.

Kinase TargetIC50 (nM)
Primary Targets
B-Raf (V600E)13 - 31
B-Raf (wild-type)100 - 160
c-Raf6.7 - 48
Selected Off-Targets
SRMS18
ACK119
KHS151
FGR63

Note: IC50 values are compiled from various sources and assay conditions may differ.[1]

Table 3: Kinase Inhibition Profile of Dabrafenib

Dabrafenib is another selective inhibitor of the BRAF V600E mutant kinase used in melanoma treatment.[8][9] It has a distinct off-target profile compared to Vemurafenib.[1]

Kinase TargetIC50 (nM)
Primary Targets
B-Raf (V600E)0.8
B-Raf (wild-type)3.2
c-Raf5.0
Selected Off-Targets
SIK2<100
NEK9Potent Inhibition
CDK16Potent Inhibition
ALK5>100

Note: IC50 values are compiled from various sources and assay conditions may differ.[1][9]

Key Signaling Pathways

The following diagrams illustrate the primary signaling pathways targeted by the compared kinase inhibitors. Understanding these pathways is crucial for interpreting the on-target and off-target effects of these drugs.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (A-Raf, B-Raf, C-Raf) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF Vemurafenib_Dabrafenib Vemurafenib Dabrafenib Vemurafenib_Dabrafenib->RAF

The RAF-MEK-ERK Signaling Pathway.

Angiogenesis_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->RAS_MAPK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PI3K_AKT->Endothelial_Cell RAS_MAPK->Endothelial_Cell Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR

VEGFR and PDGFR Signaling in Angiogenesis.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is achieved through a variety of robust experimental methodologies. The following protocols are representative of the techniques used to generate the data presented in this guide.

In Vitro Kinase Profiling: Radiometric Assay

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinases (large panel)

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of a microplate, add the kinase, its specific substrate, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration is typically close to the Km value for each kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Profiling: Mobility Shift Assay

This non-radiometric method measures the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation by a kinase.

Materials:

  • Purified recombinant kinases

  • Fluorescently labeled peptide substrates

  • Test inhibitor stock solution

  • Kinase reaction buffer

  • ATP solution

  • Stop solution (e.g., containing EDTA to chelate Mg2+)

  • Microfluidic capillary electrophoresis instrument

Procedure:

  • Set up kinase reactions in a 96- or 384-well plate containing the kinase, fluorescently labeled peptide substrate, ATP, and the test inhibitor at various concentrations.

  • Incubate the reaction plate at a controlled temperature for a specific duration.

  • Terminate the reaction by adding a stop solution.

  • Analyze the reaction mixture using a microfluidic capillary electrophoresis instrument. The instrument separates the phosphorylated and non-phosphorylated substrates based on their charge-to-mass ratio.

  • Quantify the amount of phosphorylated and non-phosphorylated substrate by detecting the fluorescence.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the direct binding of an inhibitor to its target protein in a cellular environment. The principle is that a protein's thermal stability increases when it is bound to a ligand.

Materials:

  • Cultured cells

  • Test inhibitor

  • Lysis buffer

  • Centrifuge

  • Western blotting or mass spectrometry equipment

Procedure:

  • Treat intact cells with the test inhibitor or a vehicle control.

  • Heat the cell suspensions across a range of temperatures.

  • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental Workflow

The following diagram outlines a general workflow for the comprehensive assessment of kinase inhibitor cross-reactivity.

Kinase_Inhibitor_Profiling_Workflow cluster_0 In Vitro Profiling cluster_1 Cellular & In Vivo Validation Compound_Synthesis Halogenated Pyridine Inhibitor Synthesis Primary_Screen Primary Target Assay (e.g., BRAF V600E) Compound_Synthesis->Primary_Screen Kinome_Scan Broad Kinome Screen (e.g., >400 kinases) Primary_Screen->Kinome_Scan IC50_Determination IC50 Determination for Hits Kinome_Scan->IC50_Determination Target_Engagement Cellular Target Engagement (e.g., CETSA, Western Blot) IC50_Determination->Target_Engagement Data_Analysis Data Analysis & Selectivity Profiling IC50_Determination->Data_Analysis Cell_Based_Assays Cell Proliferation Assays (On-target and Off-target cell lines) Target_Engagement->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cell_Based_Assays->In_Vivo_Studies In_Vivo_Studies->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

A general workflow for kinase inhibitor cross-reactivity profiling.

Conclusion

The halogenated pyridine scaffold is a versatile starting point for the development of potent kinase inhibitors. The examples of Sorafenib, Vemurafenib, and Dabrafenib demonstrate that while high potency against the primary target can be achieved, cross-reactivity with other kinases is common and can significantly influence the overall biological and clinical profile of the inhibitor. A thorough understanding of an inhibitor's selectivity, gained through comprehensive profiling using robust and standardized experimental methods, is essential for the development of safer and more effective targeted therapies. This guide provides a framework for comparing the cross-reactivity of such inhibitors and highlights the importance of considering off-target effects in drug discovery and development.

References

A Comparative Guide to the Stability of (5-Fluoropyridin-2-yl)methanamine and Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Stability Analysis

The stability of a molecule is intrinsically linked to its chemical structure. The introduction of different substituents onto the pyridine ring or alteration of the heterocyclic core can significantly impact its susceptibility to degradation under various stress conditions. The following table provides a qualitative comparison of the expected stability of (5-Fluoropyridin-2-yl)methanamine and its analogues. This assessment is based on the electronic effects of the substituents and the inherent properties of the heterocyclic systems.

Building BlockStructureAcidic HydrolysisBasic HydrolysisOxidative DegradationThermal StabilityPhotolytic Stability
This compound) this compoundModerateModerateModerate to HighHighModerate
(Pyridin-2-yl)methanamine (Pyridin-2-yl)methanamineModerateModerateModerateModerate to HighModerate
(5-Chloropyridin-2-yl)methanamine (5-Chloropyridin-2-yl)methanamineModerateModerateModerateModerateModerate to High
(5-Bromopyridin-2-yl)methanamine (5-Bromopyridin-2-yl)methanamineModerateModerateLow to ModerateModerateModerate to High
(2-Chloropyrimidin-5-yl)methanamine (2-Chloropyrimidin-5-yl)methanamineHighHighModerateModerateModerate

Note: This is a qualitative assessment. "High" indicates a higher expected stability (less degradation), while "Low" indicates lower expected stability (more degradation).

Rationale for Stability Assessment:

  • Acidic and Basic Hydrolysis: The primary amine and the pyridine nitrogen are susceptible to protonation and can participate in acid-base equilibria, which can influence degradation pathways. The electron-withdrawing nature of halogens can decrease the basicity of the pyridine nitrogen, potentially altering its stability in acidic conditions. Pyrimidine is generally more electron-deficient than pyridine, which can increase its susceptibility to nucleophilic attack, including hydrolysis, under certain conditions.

  • Oxidative Degradation: The pyridine ring can be susceptible to oxidation. The highly electronegative fluorine atom in this compound can increase the oxidative stability of the ring compared to its non-fluorinated, chlorinated, and brominated counterparts. The electron-richness of the ring in the unsubstituted analogue may make it more prone to oxidation.

  • Thermal Stability: The carbon-fluorine bond is exceptionally strong, which generally imparts high thermal stability to fluorinated compounds. The thermal stability of the other halogenated analogues is expected to decrease with the decreasing bond strength of C-Cl and C-Br.

  • Photolytic Stability: Pyridine and its derivatives are known to be susceptible to photolytic degradation. The presence of halogens can influence the absorption of UV light and subsequent photochemical reactions.

Experimental Protocols for Forced Degradation Studies

To quantitatively assess the stability of these building blocks, forced degradation studies should be performed. The following are detailed protocols for subjecting the compounds to various stress conditions, in accordance with ICH guidelines.

Preparation of Stock Solutions
  • Prepare a stock solution of each building block in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Acidic Hydrolysis
  • Reagent: 0.1 N Hydrochloric Acid (HCl)

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Basic Hydrolysis
  • Reagent: 0.1 N Sodium Hydroxide (NaOH)

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

    • Dilute the neutralized sample with the mobile phase for analysis.

Oxidative Degradation
  • Reagent: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Dilute the sample with the mobile phase for analysis.

Thermal Degradation
  • Procedure:

    • Place the solid building block in a thermostatically controlled oven at 105°C for 48 hours.

    • After the specified time, dissolve a known amount of the stressed solid in a suitable solvent to achieve a concentration of 1 mg/mL.

    • Dilute the sample with the mobile phase for analysis.

Photolytic Degradation
  • Procedure:

    • Expose the solid building block to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (in accordance with ICH Q1B guidelines).

    • After exposure, dissolve a known amount of the stressed solid in a suitable solvent to achieve a concentration of 1 mg/mL.

    • Dilute the sample with the mobile phase for analysis.

Analytical Method

A validated stability-indicating HPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is required to separate the parent compound from any degradation products and to quantify the extent of degradation.

Visualizing the Workflow

The following diagrams illustrate the general workflow for a forced degradation study and the logical relationship between the different stress conditions.

Forced_Degradation_Workflow cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome Start Building Block Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 105°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B) Start->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Degradation Profile & Stability Assessment Analysis->End

Caption: General workflow for conducting forced degradation studies on building blocks.

Stress_Conditions_Relationship cluster_chemical Chemical Stability cluster_physical Physical Stability center Building Block Stability Hydrolytic Hydrolytic (Acidic/Basic) center->Hydrolytic pH Oxidative Oxidative center->Oxidative Redox Thermal Thermal center->Thermal Heat Photolytic Photolytic center->Photolytic Light

Safety Operating Guide

Proper Disposal of (5-Fluoropyridin-2-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for the disposal of chemical waste. This document provides essential, immediate safety and logistical information, including operational and disposal plans for (5-Fluoropyridin-2-yl)methanamine.

This compound is a chemical compound that requires careful handling due to its hazardous properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Therefore, proper disposal is not merely a regulatory requirement but a critical component of laboratory safety.

Hazard Identification and Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its primary hazards.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

To mitigate the risks associated with these hazards, the following personal protective equipment must be worn at all times when handling this compound waste:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber or Viton™). Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A chemical-resistant laboratory coat, apron, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood. If the potential for aerosol generation exists, a respirator may be necessary.

Step-by-Step Disposal Protocol

The following protocol outlines the detailed methodology for the safe disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.

  • It is crucial to avoid mixing with strong acids and oxidizing agents , as organic amines can react violently with these substances.[2]

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, properly labeled hazardous waste container.

2. Waste Container Selection and Labeling:

  • Use a robust, leak-proof container made of a material compatible with halogenated organic amines (e.g., high-density polyethylene - HDPE).

  • The container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • " this compound"

    • The primary hazard symbols (Corrosive, Irritant).

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher or laboratory.

3. In-Lab Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.

  • Ensure the storage area is away from sources of heat and ignition.

  • The storage area should have secondary containment to capture any potential leaks.

4. Final Disposal:

  • This compound waste must be disposed of through an approved hazardous waste disposal facility.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.

  • Do not attempt to dispose of this chemical down the drain or in regular trash. Halogenated organic compounds are resistant to degradation and can harm the environment.

Incineration as a Disposal Method:

High-temperature incineration is a common and effective method for the disposal of halogenated organic compounds.[3][4][5] During this process, the carbon-fluorine bonds are broken down.[3] It is important that the incineration facility is equipped with appropriate scrubbers to neutralize the resulting acidic gases, such as hydrogen fluoride (HF).[3][6][7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Avoid Acids & Oxidizers ppe->segregate container Use Labeled, Compatible HDPE Waste Container segregate->container storage Store in Designated Secure Area container->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Arrange for Professional Waste Pickup ehs->pickup end End: Proper Disposal via Approved Facility pickup->end

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling (5-Fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

(5-Fluoropyridin-2-yl)methanamine is a chemical compound that requires careful handling due to its hazardous properties. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific dangers is the first step in safe handling.

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are a minimum requirement for incidental contact. For prolonged handling or potential immersion, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber).[2][3]
Eyes/Face Safety goggles and face shieldSafety glasses with side shields offer minimum protection.[2] However, due to the corrosive nature of this chemical, chemical safety goggles and a full-face shield are strongly recommended to protect against splashes.[2][3]
Body Flame-retardant lab coat or chemical-resistant apronA lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory NIOSH-approved respiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6]
Feet Closed-toe shoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Work Area: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[4][5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[6]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7]

  • Spill Preparedness: Ensure a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) is readily available.

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6][7]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

Disposal Plan

The disposal of this compound must comply with all local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused or Waste Product 1. Labeling: Clearly label the waste container with the chemical name and associated hazards. 2. Containment: Store in a compatible, sealed container.[8] 3. Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[6][9]
Contaminated Materials (PPE, labware) 1. Collection: Place all contaminated disposable items (gloves, wipes, etc.) in a designated, labeled hazardous waste bag or container. 2. Disposal: Dispose of as hazardous waste through a licensed contractor.
Small Spills 1. Containment: Absorb the spill with an inert material like vermiculite or sand. 2. Collection: Carefully scoop the absorbed material into a labeled hazardous waste container. 3. Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Experimental Protocol for Neutralization of Small Residual Amounts:

For very small quantities, chemical neutralization may be an option if permitted by your institution's safety protocols.

  • Preparation: Work in a certified chemical fume hood and wear all required PPE.

  • Dilution: Slowly add the amine to a large volume of cold water to dilute it.

  • Neutralization: While stirring, slowly add a dilute solution of a weak acid (e.g., citric acid or acetic acid). Avoid strong acids due to the potential for a highly exothermic reaction.[8]

  • Monitoring: Continuously monitor the pH of the solution. The target pH is between 6.0 and 8.0.[8]

  • Disposal: Once neutralized and cooled, the solution may be permissible to dispose of down the drain with copious amounts of water, but only if local regulations permit .[8] Always confirm with your institution's Environmental Health & Safety (EHS) department.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Dispense/Use Chemical C->D E Monitor for Spills or Exposure D->E F Decontaminate Work Area E->F Task Complete I Spill Occurs E->I K Exposure Occurs E->K G Segregate Waste F->G H Store Waste Appropriately G->H J Follow Spill Cleanup Protocol I->J L Administer First Aid & Seek Medical Attention K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.